Product packaging for KKL-10(Cat. No.:)

KKL-10

Cat. No.: B1673663
M. Wt: 364.22 g/mol
InChI Key: QKSDWSBGDVYRKQ-UHFFFAOYSA-N
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Description

KKL-10 is an antimicrobial agent. This compound exhibited exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis in vitro and during ex vivo infection. Addition of this compound to macrophages or liver cells at any time after infection by F. tularensis prevented further bacterial proliferation. When macrophages were stimulated with the proinflammatory cytokine gamma interferon before being infected by F. tularensis, addition of this compound reduced intracellular bacteria by >99%, indicating that the combination of cytokine-induced stress and a nonfunctional ribosome rescue pathway is fatal to F. tularensis. This compound is a good lead compound for antibiotic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrN3O2S B1673663 KKL-10

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSDWSBGDVYRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KKL-10: A Deep Dive into the Inhibition of Bacterial Ribosome Rescue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-10 is a member of the oxadiazole class of compounds that has demonstrated significant broad-spectrum antimicrobial activity. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its role as a potent inhibitor of the bacterial trans-translation ribosome rescue system. Detailed experimental protocols, quantitative data on its efficacy and cytotoxicity, and visualizations of the targeted molecular pathway and experimental workflows are presented to facilitate further research and development of this promising class of antibiotics.

Core Mechanism of Action: Targeting trans-translation

The primary molecular target of this compound and related oxadiazole compounds is the bacterial ribosome. Specifically, this compound inhibits the trans-translation pathway, a critical ribosome rescue system in bacteria that is absent in eukaryotes, making it an attractive target for selective antibiotic development.

In essence, when a bacterial ribosome stalls on a messenger RNA (mRNA) that lacks a stop codon (a nonstop mRNA), it becomes trapped and unable to participate in further protein synthesis. The trans-translation pathway, mediated by transfer-messenger RNA (tmRNA) and a protein co-factor called Small Protein B (SmpB), resolves these stalled complexes. The tmRNA-SmpB complex enters the ribosome's A-site, and the nascent polypeptide chain is transferred to the tmRNA. The ribosome then resumes translation using a short open reading frame within the tmRNA, which adds a peptide tag to the C-terminus of the incomplete protein, marking it for degradation. This process releases the ribosome, allowing it to be recycled.

This compound exerts its antimicrobial effect by binding to the ribosome and sterically hindering the trans-translation process. While the precise binding site of this compound is still under investigation, studies on structurally similar oxadiazoles suggest that it likely binds to the 23S ribosomal RNA (rRNA) in close proximity to the peptidyl-transferase center (PTC). This binding prevents the productive entry and accommodation of the tmRNA-SmpB complex into the A-site, thereby inhibiting the crucial polypeptide tagging step. The accumulation of stalled ribosomes ultimately leads to a global shutdown of protein synthesis and subsequent bacterial cell death.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity and cytotoxicity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Francisella tularensis LVS0.12
Francisella tularensis Schu S40.48
Escherichia coliData Not Available
Staphylococcus aureusData Not Available
Pseudomonas aeruginosaData Not Available

Table 2: Cytotoxicity of this compound against eukaryotic cell lines.

Cell LineIC50 (µg/mL)
Macrophages> 17.5 (less than 5% cytotoxicity)[1]
HepG2Non-toxic at effective concentrations[1]
HeLaData Not Available

Experimental Protocols

The key experiment to determine the mechanism of action of this compound is the in vitro trans-translation inhibition assay.

In Vitro trans-translation Inhibition Assay

Objective: To determine if this compound directly inhibits the tagging of a nascent polypeptide synthesized from a nonstop mRNA template in a cell-free bacterial translation system.

Principle: A cell-free bacterial transcription-translation system is programmed with a DNA template encoding a reporter protein (e.g., Dihydrofolate Reductase - DHFR) that lacks a stop codon. In the presence of tmRNA and SmpB, the translated DHFR will be tagged, resulting in a higher molecular weight product detectable by SDS-PAGE. The addition of an inhibitor of trans-translation, such as this compound, will prevent this tagging, leading to the accumulation of the untagged, lower molecular weight DHFR.

Materials:

  • E. coli S30 cell-free extract

  • DNA template: Plasmid containing the DHFR gene without a stop codon (DHFR-ns)

  • Purified tmRNA and SmpB

  • Amino acid mix

  • Energy source (ATP, GTP)

  • [35S]-Methionine for radioactive labeling

  • This compound dissolved in DMSO

  • DMSO (vehicle control)

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:

    • S30 cell-free extract

    • Reaction buffer (containing salts, co-factors)

    • Amino acid mix (lacking methionine)

    • [35S]-Methionine

    • DHFR-ns DNA template

    • Purified tmRNA and SmpB

    • This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO for the control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for transcription and translation.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled protein products.

  • Analysis: Compare the intensity of the bands corresponding to the tagged (higher molecular weight) and untagged (lower molecular weight) DHFR. A dose-dependent decrease in the tagged product and a corresponding increase in the untagged product indicate inhibition of trans-translation.

Visualizations

Signaling Pathway

KKL10_Mechanism cluster_translation Bacterial Protein Synthesis cluster_rescue Trans-translation Rescue Pathway Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Translates Stalled_Complex Stalled Ribosome Complex Ribosome->Stalled_Complex mRNA Nonstop mRNA mRNA->Ribosome Template Tagged_Protein Tagged Polypeptide Stalled_Complex->Tagged_Protein Polypeptide Tagging Recycled_Ribosome Recycled Ribosome Stalled_Complex->Recycled_Ribosome Release tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Stalled_Complex Binds to A-site Degradation Proteolytic Degradation Tagged_Protein->Degradation KKL10 This compound KKL10->Inhibition

Caption: Mechanism of this compound action on the bacterial trans-translation pathway.

Experimental Workflow

Experimental_Workflow A High-Throughput Screening of Oxadiazole Library B Identification of Hits with Broad-Spectrum Antibacterial Activity A->B C In Vitro Trans-translation Inhibition Assay B->C D Determination of Minimum Inhibitory Concentrations (MICs) B->D F Target Validation (e.g., Ribosome Binding Assays) C->F H Lead Optimization C->H E Cytotoxicity Assays (e.g., against HepG2, Macrophages) D->E D->H E->H G Structural Studies (e.g., Cryo-EM with related compounds) F->G G->H

Caption: Experimental workflow for the discovery and characterization of this compound.

References

The Chemical Landscape of KKL-10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Ribosome Rescue Inhibitor KKL-10 for Drug Development Professionals

Introduction

This compound is a novel small molecule inhibitor that has demonstrated significant promise as a broad-spectrum antimicrobial agent. Its unique mechanism of action, targeting the highly conserved bacterial ribosome rescue system known as trans-translation, makes it a compelling candidate for further investigation in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as 5-Bromo-N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 952849-76-2
Molecular Formula C₁₄H₁₀BrN₃O₂S
Molecular Weight 364.22 g/mol
IUPAC Name 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
SMILES Cc1ccc(cc1)-c1nnc(NC(=O)c2ccc(Br)s2)o1
InChI InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)12-17-18-14(21-12)16-11(20)10-6-7-13(15)22-10/h2-7H,1H3,(H,16,20)
InChIKey FZJYWBFKGNLAIX-UHFFFAOYSA-N

Mechanism of Action: Inhibition of Bacterial Trans-Translation

This compound exerts its antimicrobial effect by inhibiting the bacterial trans-translation process. This essential ribosome rescue system is responsible for resolving stalled ribosomes on messenger RNA (mRNA) transcripts that lack a stop codon. In the absence of a functional trans-translation pathway, bacteria are unable to recycle stalled ribosomes, leading to a depletion of the active ribosome pool and ultimately, cell death.

The trans-translation process is mediated by a unique molecule called transfer-messenger RNA (tmRNA), in conjunction with a small protein, SmpB. This complex recognizes and binds to stalled ribosomes, facilitates the addition of a proteolytic tag to the incomplete polypeptide, and directs its degradation. This compound is believed to interfere with a critical step in this pathway, although the precise molecular interactions are still under investigation.

G cluster_ribosome Stalled Ribosome cluster_rescue Trans-Translation Pathway Ribosome Ribosome Nascent_Polypeptide Incomplete Polypeptide Ribosome->Nascent_Polypeptide Synthesizing mRNA mRNA (no stop codon) Ribosome->mRNA Translating tmRNA_SmpB tmRNA-SmpB Complex Ribosome->tmRNA_SmpB Binding Proteolytic_Tagging Addition of Proteolytic Tag tmRNA_SmpB->Proteolytic_Tagging Facilitates Degradation Degradation of Tagged Polypeptide Proteolytic_Tagging->Degradation Ribosome_Recycling Ribosome Recycling Proteolytic_Tagging->Ribosome_Recycling This compound This compound This compound->tmRNA_SmpB Inhibits G p-toluic_hydrazide p-Toluic hydrazide Intermediate_A 5-(p-tolyl)-1,3,4- oxadiazole-2-thiol p-toluic_hydrazide->Intermediate_A [CS2_KOH] CS2_KOH 1. CS₂ 2. KOH Hydrazine_hydrate Hydrazine hydrate Intermediate_B 2-Amino-5-(p-tolyl)- 1,3,4-oxadiazole Intermediate_A->Intermediate_B [Hydrazine_hydrate] This compound This compound Intermediate_B->this compound 5-bromothiophene-2-carboxylic_acid 5-Bromothiophene- 2-carboxylic acid Intermediate_C 5-Bromothiophene- 2-carbonyl chloride 5-bromothiophene-2-carboxylic_acid->Intermediate_C [SOCl2] SOCl2 SOCl₂ Intermediate_C->this compound [Pyridine] Pyridine Pyridine (base) G cluster_mic MIC Assay Workflow cluster_cyto Cytotoxicity Assay Workflow Culture_Bacteria Culture F. tularensis Prepare_Inoculum Prepare Inoculum Culture_Bacteria->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Dilute_KKL10 Serial Dilution of this compound Dilute_KKL10->Inoculate_Plate Incubate_MIC Incubate (37°C, 24-48h) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Culture_Cells Culture HepG2 Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_Cyto Incubate (e.g., 48h) Treat_Cells->Incubate_Cyto Assess_Viability Assess Cell Viability (e.g., MTT) Incubate_Cyto->Assess_Viability Analyze_Data Calculate IC₅₀ Assess_Viability->Analyze_Data

KKL-10 as a Ribosome Rescue Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome rescue mechanisms are essential for bacterial viability, making them attractive targets for novel antimicrobial agents. Stalled ribosomes, arising from damaged mRNA or other translational errors, must be recycled to maintain the cellular pool of active ribosomes. Bacteria have evolved several pathways to address this, primarily the trans-translation pathway and alternative rescue pathways mediated by ArfA and ArfB. KKL-10, a member of the oxadiazole class of compounds, has emerged as a potent inhibitor of these ribosome rescue systems, demonstrating broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Bacterial Ribosome Rescue Pathways

Protein synthesis is a fundamental cellular process, and its accuracy and efficiency are paramount for bacterial survival. When a ribosome stalls on an mRNA molecule, for instance, due to the absence of a stop codon (a non-stop complex), it becomes trapped and unavailable for further translation. To counteract this, bacteria have evolved sophisticated quality control mechanisms known as ribosome rescue systems. These pathways release the stalled ribosome, degrade the aberrant mRNA, and target the incomplete polypeptide for proteolysis.

The Trans-translation Pathway

The primary and most widespread ribosome rescue system in bacteria is trans-translation. This pathway is mediated by a unique molecule called transfer-messenger RNA (tmRNA), which acts in concert with a small protein, SmpB. The tmRNA-SmpB complex recognizes the empty A-site of a stalled ribosome. tmRNA is first charged with alanine and then delivers this alanine to the nascent polypeptide chain. Subsequently, the ribosome switches from the problematic mRNA to an open reading frame within the tmRNA molecule. This adds a short peptide tag to the C-terminus of the incomplete protein, marking it for degradation by cellular proteases. The ribosome then encounters a stop codon on the tmRNA, leading to normal termination and release of the ribosome for recycling.

Alternative Ribosome Rescue Pathways: ArfA and ArfB

In addition to trans-translation, some bacteria possess alternative, or backup, ribosome rescue pathways. These are often crucial when the trans-translation system is overwhelmed or absent.

  • ArfA Pathway: Alternative ribosome-rescue factor A (ArfA) recruits the canonical release factor 2 (RF2) to the stalled ribosome. ArfA binds in the vacant mRNA channel of the 30S subunit, and this complex then promotes the hydrolysis of the peptidyl-tRNA, releasing the nascent polypeptide chain. The ribosome can then be recycled.

  • ArfB Pathway: Alternative ribosome-rescue factor B (ArfB), also known as YaeJ, functions as a codon-independent release factor. ArfB recognizes stalled ribosomes with an empty A-site and directly catalyzes the hydrolysis of the peptidyl-tRNA bond in the peptidyl transferase center (PTC), thus releasing the nascent peptide.

The essentiality of at least one functional ribosome rescue pathway for bacterial viability underscores their potential as targets for the development of new antibiotics.

This compound: An Oxadiazole Inhibitor of Ribosome Rescue

This compound belongs to a class of 1,3,4-oxadiazole compounds that have been identified as potent inhibitors of bacterial ribosome rescue. These compounds exhibit broad-spectrum antimicrobial activity, including against pathogenic bacteria such as Francisella tularensis and Mycobacterium tuberculosis. The antibacterial effect of this compound and its analogs is directly linked to their ability to disrupt ribosome rescue, leading to an accumulation of stalled ribosomes and ultimately, cell death. Evidence for this includes the observation that overexpression of the alternative rescue factor ArfA can alleviate the growth inhibition caused by these oxadiazoles, confirming that their primary cellular target is the ribosome rescue process.[1]

Mechanism of Action of this compound

While the precise, detailed mechanism of this compound is still under investigation, significant insights have been gained from studies of related oxadiazole compounds. A cross-linkable derivative, KKL-2098, has been shown to bind to the 23S rRNA within the large ribosomal subunit, specifically near the peptidyl-transferase center (PTC).[2] This binding site is a critical hub for peptide bond formation and the action of release factors. By binding to this region, it is hypothesized that this compound and other oxadiazoles interfere with the accommodation of ribosome rescue factors, such as the tmRNA-SmpB complex or ArfA/ArfB, into the A-site of the stalled ribosome. This steric hindrance would prevent the resolution of the stalled complex, leading to a bottleneck in protein synthesis and subsequent bacterial cell death.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and related compounds, providing insights into their potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Francisella tularensisSchu S40.48[3]
Francisella tularensisLVS0.12[3]

Table 2: In Vitro Inhibition Data for Related Oxadiazole Compounds

CompoundAssayTargetIC50 (µM)Reference
KKL-35In vitro trans-translationE. coli ribosomes~10[4]
MBX-4132In vitro trans-translationM. tuberculosis components13 ± 1[5]

Table 3: Cytotoxicity Data for this compound

Cell LineAssayParameterValueReference
MacrophagesNot specifiedCytotoxicity< 5% at 17.5 µg/mL[3]
HepG2 cellsNot specifiedToxicityNo toxicity observed[3]

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound as a ribosome rescue inhibitor.

In Vitro Trans-translation Assay

This assay measures the ability of a compound to inhibit the tmRNA-mediated tagging of a protein synthesized from a non-stop mRNA template.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or similar)

  • DNA template encoding a reporter protein (e.g., dihydrofolate reductase - DHFR) lacking a stop codon

  • Purified tmRNA and SmpB

  • [35S]-Methionine

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • SDS-PAGE gels

  • Phosphorimager system

Protocol:

  • Prepare the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • To each reaction, add the non-stop DNA template, purified tmRNA, and SmpB.

  • Add this compound to the desired final concentrations. Include a DMSO-only control.

  • Initiate the reactions by adding [35S]-Methionine.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the protein products on an SDS-PAGE gel.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the results using a phosphorimager. The appearance of a higher molecular weight band corresponding to the tagged protein indicates trans-translation activity. Inhibition is observed as a decrease in the intensity of the tagged protein band and a corresponding increase in the untagged protein band.

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Francisella tularensis)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of this compound to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2, macrophages)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the cells for a period that is relevant to the intended application of the compound (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the key pathways and concepts discussed in this guide.

Ribosome_Rescue_Pathways cluster_stalled Stalled Ribosome on Truncated mRNA cluster_trans Trans-translation cluster_arfA ArfA Pathway cluster_arfB ArfB Pathway Stalled Stalled Ribosome (Empty A-site) tmRNA_SmpB tmRNA-SmpB Stalled->tmRNA_SmpB ArfA ArfA Stalled->ArfA ArfB ArfB Stalled->ArfB Tagging Peptide Tagging & Degradation tmRNA_SmpB->Tagging Recycling1 Ribosome Recycling Tagging->Recycling1 RF2 RF2 ArfA->RF2 recruits Hydrolysis1 Peptidyl-tRNA Hydrolysis RF2->Hydrolysis1 Recycling2 Ribosome Recycling Hydrolysis1->Recycling2 Hydrolysis2 Peptidyl-tRNA Hydrolysis ArfB->Hydrolysis2 Recycling3 Ribosome Recycling Hydrolysis2->Recycling3

Caption: Overview of bacterial ribosome rescue pathways.

KKL10_Mechanism Stalled_Ribosome Stalled Ribosome (Non-stop complex) Ribosome_Rescue_Factors Ribosome Rescue Factors (tmRNA-SmpB, ArfA, ArfB) Stalled_Ribosome->Ribosome_Rescue_Factors recruits Ribosome_Recycling Ribosome Recycling Ribosome_Rescue_Factors->Ribosome_Recycling leads to Inhibition Inhibition of Factor Binding Ribosome_Rescue_Factors->Inhibition KKL10 This compound PTC Peptidyl-Transferase Center (PTC) on 23S rRNA KKL10->PTC binds to PTC->Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Cellular Assays cluster_result Compound Characterization Trans_translation In Vitro Trans-translation Assay IC50 Determine IC50 Trans_translation->IC50 Potency Potency IC50->Potency MIC_Assay Bacterial Growth Inhibition (MIC) Assay MIC_Value Determine MIC MIC_Assay->MIC_Value Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Toxicity_Profile Assess Toxicity Cytotoxicity_Assay->Toxicity_Profile Spectrum Spectrum of Activity MIC_Value->Spectrum Selectivity Selectivity Toxicity_Profile->Selectivity

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a promising class of ribosome rescue inhibitors with the potential for development as novel antibacterial agents. Its mechanism of action, targeting a fundamental and essential bacterial process, offers a distinct advantage over many existing antibiotics. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate this compound and other oxadiazole analogs. Future work should focus on elucidating the precise molecular interactions of this compound with the ribosome, expanding the quantitative analysis of its activity against a broader range of clinically relevant pathogens, and optimizing its pharmacological properties for potential therapeutic applications.

References

KKL-10: A Broad-Spectrum Inhibitor of Bacterial Ribosome Rescue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KKL-10 is a novel oxadiazole-class small molecule that has demonstrated significant broad-spectrum antibacterial activity. Its mechanism of action lies in the targeted inhibition of the bacterial trans-translation ribosome rescue system, a pathway essential for the viability and virulence of many pathogenic bacteria but absent in eukaryotes, making it a promising candidate for antimicrobial drug development. This document provides a comprehensive overview of the currently available data on this compound, including its quantitative antimicrobial activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the trans-translation signaling pathway.

Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global public health. Consequently, there is an urgent need for the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, an oxadiazole derivative, has emerged as a promising lead compound due to its potent and broad-spectrum activity against a range of bacterial pathogens. This compound functions by inhibiting the trans-translation process, a crucial quality control mechanism in bacteria that rescues ribosomes stalled on damaged or incomplete messenger RNA (mRNA). By disrupting this pathway, this compound leads to the accumulation of stalled ribosomes, ultimately resulting in bacterial cell death. This unique mechanism of action suggests a low probability for the development of cross-resistance with existing antibiotic classes.

Data Presentation: In Vitro Antimicrobial Activity of this compound

The broad-spectrum activity of this compound has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Francisella tularensisLVS1.25[1]
Francisella tularensisSchu S40.625[1]
Bacillus anthracisSterne3.1[2]
Mycobacterium smegmatismc²1556.25[2]
Shigella flexneriM90T12.5[2]
Escherichia coliΔtolC25[2]

Note: The activity of this compound can be influenced by the specific bacterial strain and the experimental conditions used. The provided data is a compilation from available literature and serves as a guide to its antimicrobial spectrum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[3][4]

Materials:

  • This compound stock solution (typically dissolved in dimethyl sulfoxide, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the 96-well microtiter plate using CAMHB as the diluent. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the this compound dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis KKL10_stock This compound Stock Solution Dilutions Serial Dilutions in 96-well Plate KKL10_stock->Dilutions Dilute in CAMHB Inoculation Inoculate Plate with Bacterial Suspension Dilutions->Inoculation Inoculum_prep Bacterial Inoculum (0.5 McFarland) Inoculum_prep->Inoculation Incubation Incubate at 35°C for 16-20h MIC_determination Determine MIC (Visual/OD600) Incubation->MIC_determination G cluster_pathway Trans-Translation Pathway Stalled_Ribosome Stalled Ribosome on nonstop mRNA Binding Binding to Ribosome A-site Stalled_Ribosome->Binding tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Binding Peptidyl_Transfer Peptidyl Transfer Binding->Peptidyl_Transfer Template_Switch Template Switching to tmRNA ORF Peptidyl_Transfer->Template_Switch Translation_Resume Translation Resumption & Tagging Template_Switch->Translation_Resume Termination Termination & Ribosome Recycling Translation_Resume->Termination Degradation Degradation of Tagged Protein Termination->Degradation KKL10 This compound KKL10->Binding Inhibition

References

An In-depth Technical Guide to the Discovery and Synthesis of KKL-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-10 is a novel small-molecule inhibitor belonging to the oxadiazole class of compounds, demonstrating potent broad-spectrum antimicrobial activity. Its discovery stems from a targeted high-throughput screening effort to identify inhibitors of the bacterial trans-translation ribosome rescue system, a pathway essential for the viability and virulence of many pathogenic bacteria but absent in eukaryotes, making it an attractive target for antibiotic development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound and its analogs. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate further research and development in this promising area of antimicrobial drug discovery.

Discovery of this compound: Targeting the Bacterial Ribosome Rescue System

This compound was identified through a high-throughput screen designed to find inhibitors of the bacterial trans-translation pathway.[1] This pathway is a critical quality control mechanism in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon ("non-stop" complexes). The core components of this system are transfer-messenger RNA (tmRNA) and a small protein, SmpB. When a ribosome stalls, the tmRNA-SmpB complex binds to the empty A-site of the ribosome. The ribosome then switches templates from the problematic mRNA to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation, and the ribosome is released and recycled.

High-Throughput Screening (HTS) Protocol

The HTS assay was designed to identify compounds that inhibit either the tagging of the nascent polypeptide or the subsequent proteolysis of the tagged protein. A common approach for such screens involves the use of reporter genes, such as luciferase, linked to a sequence that is targeted by the trans-translation system. Inhibition of trans-translation leads to the accumulation of the active reporter protein, which can be measured.[2]

Experimental Protocol: High-Throughput Screening for trans-Translation Inhibitors

  • Bacterial Strain: An Escherichia coli strain engineered with a reporter system is used. This typically involves a gene encoding a reporter protein (e.g., luciferase) that is expressed without a stop codon, making it a substrate for trans-translation.

  • Compound Library: A diverse library of small molecules is arrayed in multi-well plates (e.g., 384-well or 1536-well format).

  • Assay Procedure:

    • The engineered E. coli strain is cultured to a specific optical density.

    • The bacterial culture is dispensed into the wells of the microtiter plates containing the test compounds.

    • The plates are incubated to allow for bacterial growth and expression of the reporter protein.

    • A reagent to measure the reporter protein activity (e.g., a luciferin-containing lysis buffer for a luciferase reporter) is added to each well.

    • The signal (e.g., luminescence) is measured using a plate reader.

  • Hit Identification: Compounds that produce a signal significantly above the background (i.e., wells with bacteria and DMSO without a test compound) are identified as potential inhibitors of trans-translation. These "hits" are then subjected to secondary screens and further characterization.

HTS_Workflow A Compound Library in Multi-well Plates C Dispense Bacteria into Plates A->C B Engineered E. coli with Reporter System (e.g., non-stop luciferase) B->C D Incubation C->D E Add Reporter Substrate (e.g., Luciferin) D->E F Measure Signal (e.g., Luminescence) E->F G Data Analysis and Hit Identification F->G H Secondary Screens and Lead Optimization G->H

High-throughput screening workflow for identifying inhibitors of trans-translation.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials: 3-fluorobenzohydrazide and 2-methoxybenzoyl chloride.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps A 3-Fluorobenzohydrazide C Step 1: Acylation A->C B 2-Methoxybenzoyl chloride B->C D Intermediate: Diacylhydrazine C->D E Step 2: Cyclodehydration D->E F Final Product: This compound E->F

Proposed two-step synthesis of this compound.
Experimental Protocol for Synthesis

Step 1: Synthesis of N'-(2-methoxybenzoyl)-3-fluorobenzohydrazide (Diacylhydrazine Intermediate)

  • To a solution of 3-fluorobenzohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine, 1.1 equivalents).

  • The mixture is cooled in an ice bath.

  • A solution of 2-methoxybenzoyl chloride (1 equivalent) in the same solvent is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction mixture is then washed with water, a mild acid (e.g., dilute HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diacylhydrazine intermediate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide (this compound)

  • The diacylhydrazine intermediate from Step 1 is treated with a dehydrating agent. Common reagents for this cyclodehydration include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine in the presence of a halogenating agent.

  • For example, the intermediate is refluxed in an excess of phosphorus oxychloride for several hours.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Mechanism of Action and Biological Activity

This compound and its analogs exert their antimicrobial effect by inhibiting the bacterial ribosome rescue system. Specifically, they have been shown to target the trans-translation process.

Signaling Pathway: Inhibition of Ribosome Rescue

The primary mechanism of action of this compound is the inhibition of the tagging of the nascent polypeptide during trans-translation. This leads to an accumulation of stalled ribosomes, which is detrimental to the bacterial cell. Evidence suggests that these oxadiazole compounds bind to a novel site on the 23S ribosomal RNA (rRNA), distinct from the binding sites of other known ribosome-targeting antibiotics. This binding event interferes with the accommodation of the tmRNA-SmpB complex into the A-site of the stalled ribosome.

Ribosome_Rescue_Inhibition cluster_pathway Bacterial Ribosome Rescue Pathway (trans-translation) A Ribosome Stalls on Non-Stop mRNA B tmRNA-SmpB Complex Binds to A-site A->B C Template Switch to tmRNA B->C D Peptide Tagging C->D E Tagged Protein Released and Degraded D->E F Ribosome Recycled D->F G This compound G->B  Inhibits Binding H Inhibition

Mechanism of action of this compound in the ribosome rescue pathway.
Quantitative Biological Data

This compound and its analogs have demonstrated significant antimicrobial activity against a range of bacterial pathogens, including intracellular pathogens. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

CompoundTargetAssayIC₅₀ (µM)Reference
KKL-35trans-translationIn vitro tagging0.9[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)Reference
Francisella tularensis LVS0.12[4]
Francisella tularensis Schu S40.48[4]

Table 3: Cytotoxicity Data

CompoundCell LineAssayConcentration (µg/mL)Cytotoxicity (%)Reference
This compoundMacrophagesViabilityup to 17.5< 5[4]
This compoundHepG2ViabilityNot specifiedNo toxicity observed[4]
KKL-40HeLaViability>100x MICNot cytotoxic[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: The bacterial strain of interest is grown in an appropriate liquid medium to the mid-logarithmic phase.

  • Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), and 100 µL is added to each well of the microtiter plate containing the compound dilutions.

  • Controls: Positive (bacteria with no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Conclusion and Future Directions

This compound represents a promising lead compound in the development of a new class of antibiotics that target the bacterial ribosome rescue system. Its novel mechanism of action, potent activity against pathogenic bacteria, and low cytotoxicity make it an attractive candidate for further investigation. Future research should focus on a number of key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, pharmacokinetic, and pharmacodynamic properties of this compound.

  • Mechanism of Resistance: Investigating the potential for bacteria to develop resistance to this class of compounds.

  • In Vivo Efficacy: Comprehensive studies in animal models of infection to evaluate the therapeutic potential of this compound and its optimized derivatives.

  • Spectrum of Activity: Further evaluation against a broader range of clinically relevant bacterial pathogens, including multidrug-resistant strains.

The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to KKL-10 and its Effect on Bacterial Trans-translation

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Bacterial trans-translation is a sophisticated quality control mechanism essential for the viability and virulence of many pathogenic bacteria, making it an attractive target for novel antimicrobial agents. This system rescues ribosomes that have stalled on damaged or incomplete messenger RNAs (mRNAs). KKL-10, a small molecule from the oxadiazole family, has been identified as an inhibitor of this pathway. It demonstrates broad-spectrum antimicrobial activity by arresting bacterial growth, including that of intracellular pathogens like Francisella tularensis. This technical guide provides a comprehensive overview of the trans-translation process, the observed effects of this compound, quantitative data on its inhibitory actions, and detailed protocols for key experimental assays. The guide also includes visualizations of the core biological and experimental processes to facilitate a deeper understanding of this compound's mechanism and its study.

Introduction to Bacterial Trans-translation

In bacteria, the processes of transcription and translation are tightly coupled. This coupling, however, makes the translation machinery vulnerable to incomplete or damaged mRNAs, which lack a stop codon. When a ribosome reaches the 3' end of such a "non-stop" mRNA, it stalls, sequestering the ribosome and associated translation factors. This stalling is a critical problem for the cell, as it depletes the pool of active ribosomes, thereby inhibiting overall protein synthesis.[1]

To resolve this issue, bacteria employ a primary ribosome rescue system known as trans-translation.[1] This process is mediated by a unique ribonucleoprotein complex consisting of transfer-messenger RNA (tmRNA, encoded by the ssrA gene) and a small protein B (SmpB).[2][3]

The trans-translation cycle can be summarized in the following key steps:

  • Recognition and Binding: The tmRNA-SmpB complex, in conjunction with Elongation Factor Tu (EF-Tu), recognizes and enters the vacant A-site of the stalled ribosome. The tmRNA molecule is elegantly structured, featuring a tRNA-like domain (TLD) that is charged with alanine and an mRNA-like domain (MLD) that contains a short open reading frame (ORF).[1][2] SmpB is essential for this process, binding to the TLD and helping to correctly position the complex within the ribosome.[3]

  • Peptide Transfer (Tagging): The ribosome's peptidyltransferase center catalyzes the transfer of the nascent polypeptide chain from the P-site tRNA to the alanyl-tmRNA in the A-site. This step effectively "tags" the incomplete protein.[2]

  • Template Switching: In a process facilitated by Elongation Factor G (EF-G), the ribosome translocates. The original, problematic mRNA is ejected, and the MLD of tmRNA enters the ribosomal mRNA channel.[3]

  • Resumed Translation: Translation resumes using the tmRNA's internal ORF as the new template. This adds a short peptide tag (the SsrA tag) to the C-terminus of the nascent polypeptide.[3]

  • Termination and Recycling: Translation terminates at a stop codon within the tmRNA sequence, leading to the release of the tagged polypeptide, the tmRNA, and the dissociation of the ribosomal subunits, which are now free to participate in new rounds of translation.[1]

  • Proteolysis: The SsrA tag serves as a recognition signal for specific cellular proteases (e.g., ClpXP, ClpAP), which rapidly degrade the aberrant and potentially harmful protein.[3]

Given its absence in eukaryotes and its critical role in many bacteria, the trans-translation system is an ideal target for the development of novel antibiotics.[4]

This compound: A Small Molecule Inhibitor of Trans-translation

This compound is a member of the oxadiazole class of compounds identified through high-throughput screening for inhibitors of trans-translation. It has demonstrated potent, broad-spectrum antimicrobial activity against a range of bacteria. Notably, it is effective against both attenuated and fully virulent strains of the intracellular pathogen Francisella tularensis, the causative agent of tularemia.[5][6]

Key characteristics of this compound include:

  • Bacteriostatic Action: At its minimum inhibitory concentration (MIC), this compound is primarily bacteriostatic, meaning it prevents the growth of bacteria. At higher concentrations, some bactericidal (killing) effects have been observed.[5]

  • Intracellular Efficacy: this compound effectively inhibits the growth of F. tularensis within eukaryotic host cells, such as macrophages and hepatocytes, and is effective at all stages of the infection cycle.[5][7]

  • Low Cytotoxicity: this compound exhibits minimal toxicity towards mammalian cells, a crucial attribute for a potential therapeutic agent. Lactate dehydrogenase (LDH) release assays have shown no significant cytotoxic effects on macrophage cell lines at effective concentrations.[4][5]

Mechanism of Action

The precise molecular mechanism by which this compound inhibits trans-translation is not fully resolved and appears to differ from other inhibitors in its class. In vivo reporter assays confirm that this compound inhibits the trans-translation pathway at a step prior to the degradation of the tagged protein.

However, a key observation is the discrepancy between its in vivo and in vitro activity. While potent in living cells, this compound shows significantly weaker activity in in vitro trans-translation assays that use purified components. A decrease in the tagging reaction is only observed at high micromolar concentrations (e.g., 100 µM). This suggests several possibilities:

  • This compound may be a prodrug that requires metabolic activation within the bacterial cell to become a potent inhibitor.

  • The molecule might target a cellular component or pathway that indirectly affects trans-translation and is absent in the purified in vitro system.

  • It may interfere with a later step in the process, such as the translocation of the tmRNA-SmpB complex from the A-site to the P-site.

This contrasts with other oxadiazoles like KKL-35, which directly inhibits the tagging step in vitro with high efficacy. Further research, potentially involving affinity purification or genetic screens, is required to identify the direct molecular target of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The data below is compiled for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Francisella tularensis

Bacterial Strain MIC (µg/mL) Reference
F. tularensis LVS (Live Vaccine Strain) 0.12 [5]

| F. tularensis Schu S4 (Fully Virulent) | 0.5 (approx.) |[5] |

Table 2: In Vitro Trans-translation Inhibition

Compound Concentration % Inhibition / Effect Assay Type Reference
This compound 10 µM No significant inhibition of tagging Coupled Transcription/Translation

| this compound | 100 µM | Decrease in tagging observed | Coupled Transcription/Translation | |

Table 3: Cytotoxicity Data

Cell Line Compound Concentration Cytotoxicity Effect Reference
RAW 264.7 Macrophages This compound Up to 17.5 µg/mL <5% cytotoxicity (LDH release) [4]

| HepG2 Hepatocytes | this compound | Not specified | No toxicity observed |[5] |

Key Experimental Methodologies

The study of this compound and its effects on trans-translation relies on a set of specialized molecular and microbiological assays. Detailed protocols for three key experiments are provided below.

In Vivo Trans-translation Inhibition Assay (Reporter-based)

This assay measures the activity of the trans-translation pathway within living bacterial cells using a reporter protein that is only expressed from a "non-stop" mRNA.

  • Principle: A plasmid is constructed where a reporter gene (e.g., mCherry or luciferase) is followed by a transcriptional terminator but lacks an in-frame stop codon.[8] In cells with a functional trans-translation system, ribosomes stalling at the end of this transcript are rescued, leading to the tagging and subsequent degradation of the reporter protein, resulting in a low signal. When trans-translation is inhibited by a compound like this compound, the reporter protein is not efficiently tagged and degraded, leading to its accumulation and a measurable increase in fluorescence or luminescence.[8]

  • Protocol:

    • Strain Preparation: Transform the bacterial strain of interest (e.g., E. coli ΔtolC to increase compound accumulation) with the non-stop reporter plasmid.

    • Culture Growth: Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

    • Assay Setup: In a 96-well microplate, dilute the overnight culture into fresh medium. Add this compound at a range of concentrations to the wells. Include a DMSO vehicle control (negative control) and a strain lacking the ssrA gene (ΔssrA) as a positive control for inhibition.

    • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter expression.

    • Measurement:

      • Measure the optical density (OD) of the cultures at 600 nm (OD600) to assess bacterial growth.

      • Measure the reporter signal (e.g., fluorescence for mCherry, luminescence for luciferase) using a plate reader.

    • Data Analysis: Normalize the reporter signal to the cell density (Signal/OD600). Plot the normalized signal against the concentration of this compound to generate a dose-response curve and determine the IC50.

In Vitro Trans-translation Assay

This assay reconstitutes the trans-translation process outside of the cell using purified components to directly assess the effect of a compound on the core machinery.[9][10]

  • Principle: A coupled transcription-translation system (e.g., PURExpress) is programmed with a linear DNA template encoding a protein (e.g., dihydrofolate reductase, DHFR) that lacks a stop codon (DHFR-ns).[11] The reaction includes purified tmRNA-SmpB complex and a radiolabeled amino acid (e.g., ³⁵S-Methionine). If trans-translation occurs, two products will be synthesized: the untagged DHFR-ns (from ribosomes that fall off) and a larger, SsrA-tagged DHFR protein. The inhibitor's effect is quantified by the change in the ratio of tagged to untagged product.[11]

  • Protocol:

    • Template Preparation: Generate a linear DNA template for DHFR-ns using PCR. The template must include a T7 promoter for in vitro transcription.

    • Reaction Assembly: On ice, assemble the in vitro transcription-translation reaction. To the reaction mix, add the DHFR-ns DNA template, purified tmRNA-SmpB complex, and ³⁵S-Methionine.

    • Inhibitor Addition: Add this compound (dissolved in DMSO) to the desired final concentration. Add an equivalent volume of DMSO to the control reaction.

    • Incubation: Incubate the reaction at 37°C for 1 hour to allow for protein synthesis.

    • Analysis:

      • Stop the reaction by adding SDS-PAGE loading buffer.

      • Separate the protein products on an SDS-polyacrylamide gel.

      • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.

    • Quantification: Measure the band intensities for the tagged and untagged DHFR products using densitometry software. Calculate the tagging efficiency as: (Intensity of Tagged DHFR) / (Intensity of Tagged DHFR + Intensity of Untagged DHFR). Compare the efficiency in the presence and absence of this compound.

Bacterial Growth Inhibition (MIC) Assay

This standard microbiological assay determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.

  • Principle: Bacteria are cultured in liquid media containing serial dilutions of the antimicrobial agent. The MIC is defined as the lowest concentration of the agent at which no visible growth occurs after a defined incubation period.[12]

  • Protocol (Broth Microdilution):

    • Inoculum Preparation: Grow the bacterial strain (e.g., F. tularensis) overnight in a suitable broth (e.g., BHI broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[13]

    • Compound Dilution: In a 96-well microplate, prepare a two-fold serial dilution of this compound in the growth medium.

    • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control well (bacteria, no compound) and a negative control well (medium only).

    • Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 24-48 hours for F. tularensis).

    • Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration in which the well remains clear. Alternatively, an OD600 reading can be taken with a plate reader.

Visualizing the Processes

Diagrams created using the DOT language to illustrate key pathways and workflows.

G cluster_ribosome Ribosome Stalled Ribosome Stalled on Non-Stop mRNA A_Site A-Site P_Site P-Site Peptide_Transfer Peptide Transfer (Tagging) A_Site->Peptide_Transfer E_Site E-Site Translocation Translocation & Template Switch P_Site->Translocation 4. tmRNA_SmpB tmRNA-SmpB-EF-Tu Complex tmRNA_SmpB->A_Site 1. Enters A-Site Peptide_Transfer->P_Site 3. Resume_Translation Translation Resumes on tmRNA ORF Translocation->Resume_Translation 5. Old mRNA ejected Termination Termination & Recycling Resume_Translation->Termination Termination->Stalled Ribosome Recycled Tagged_Protein Tagged Protein Released Termination->Tagged_Protein Degradation Proteolytic Degradation Tagged_Protein->Degradation

Figure 1. The bacterial trans-translation signaling pathway for ribosome rescue.

G Stalled_Ribosome Stalled Ribosome Trans_Translation Trans-translation Pathway Stalled_Ribosome->Trans_Translation Ribosome_Rescue Ribosome Rescued & Recycled Trans_Translation->Ribosome_Rescue Tagged_Protein Tagged Protein Degraded Trans_Translation->Tagged_Protein KKL10 This compound KKL10->Trans_Translation Inhibits (Mechanism Indirect or requires activation)

Figure 2. Logical diagram of this compound's inhibitory effect on trans-translation.

G Start Start Assemble 1. Assemble Reaction: - In Vitro Translation System - Non-stop DNA template - tmRNA-SmpB - ³⁵S-Methionine Start->Assemble Add_Compound 2. Add this compound or DMSO (Control) Assemble->Add_Compound Incubate 3. Incubate at 37°C Add_Compound->Incubate SDS_PAGE 4. Separate Products by SDS-PAGE Incubate->SDS_PAGE Visualize 5. Autoradiography/ Phosphorimaging SDS_PAGE->Visualize Quantify 6. Quantify Bands: Tagged vs. Untagged Product Visualize->Quantify End End Quantify->End

References

An In-depth Technical Guide to KKL-10: A Novel Ribosome Rescue Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-10 is a potent, small-molecule inhibitor of the bacterial ribosome rescue system known as trans-translation. Exhibiting broad-spectrum antimicrobial activity, this compound presents a promising scaffold for the development of new antibiotics, particularly against challenging pathogens. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed methodologies for its biological evaluation, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound belongs to the oxadiazole class of compounds. Its core physical and chemical properties are summarized in the table below. While some data is derived from predictions, it serves as a valuable resource for handling, formulation, and further development of this molecule.

PropertyValueSource
Molecular Formula C₁₄H₁₀BrN₃O₂S[1]
Molecular Weight 364.22 g/mol [1][2]
CAS Number 952849-76-2[1][2]
Appearance White to off-white solid[2][3]
Solubility DMSO: 3.64 mg/mL (9.99 mM)[2]
Water: InsolubleSelleck Chemicals
Ethanol: InsolubleSelleck Chemicals
Predicted Relative Density 1.620 g/cm³[2][3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]

Biological Activity and Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting the trans-translation pathway, a crucial ribosome rescue mechanism in bacteria that is absent in eukaryotes, making it a selective target.[4] This pathway recycles ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon.[5] By inhibiting this process, this compound leads to the accumulation of stalled ribosomes and ultimately, bacterial cell death.

Antimicrobial Spectrum

This compound has demonstrated significant activity against both attenuated and fully virulent strains of Francisella tularensis.[2][6] The minimum inhibitory concentrations (MICs) have been reported as:

  • F. tularensis strain LVS: 0.12 µg/mL[2][6]

  • F. tularensis strain Schu S4: 0.48 µg/mL[2][6]

Furthermore, this compound is effective at arresting the intracellular growth of F. tularensis at all stages of infection without affecting macrophage viability or function.[2][6]

Signaling Pathway: Inhibition of Trans-translation

The following diagram illustrates the bacterial trans-translation pathway and the inhibitory action of this compound.

G Bacterial Trans-translation Ribosome Rescue Pathway and Inhibition by this compound cluster_ribosome Stalled Ribosome cluster_rescue Rescue Complex Formation cluster_transpeptidation Trans-translation Process 70S_Ribosome 70S Ribosome stalled on mRNA Nascent_Peptide Incomplete Nascent Peptide 70S_Ribosome->Nascent_Peptide contains Transpeptidation Peptide transfer to tmRNA-Ala tmRNA tmRNA Rescue_Complex tmRNA-SmpB-EF-Tu Complex tmRNA->Rescue_Complex SmpB SmpB protein SmpB->Rescue_Complex EF-Tu EF-Tu-GTP EF-Tu->Rescue_Complex Rescue_Complex->70S_Ribosome Binds to A-site This compound This compound This compound->Rescue_Complex Inhibits binding to ribosome Translation_Resume Translation resumes on tmRNA template Transpeptidation->Translation_Resume Tagging C-terminal tag added to peptide Translation_Resume->Tagging Termination Ribosome reaches stop codon on tmRNA Tagging->Termination Tagged_Peptide_Degradation Tagged Peptide Degradation Tagging->Tagged_Peptide_Degradation Ribosome_Recycling Ribosome Recycling Termination->Ribosome_Recycling leads to

Inhibition of bacterial trans-translation by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, general methods for the synthesis of 1,3,4-oxadiazole derivatives can be found in the literature.[7][8] The following are generalized protocols for key biological assays relevant to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.[9][10]

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_KKL10 Prepare serial dilutions of this compound in a 96-well plate Start->Prepare_KKL10 Prepare_Inoculum Prepare bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland) Prepare_KKL10->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC: the lowest concentration with no visible bacterial growth Incubate->Read_Results End End Read_Results->End

Generalized workflow for determining the MIC of this compound.

Methodology:

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria without this compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Trans-translation Inhibition Assay

This assay assesses the direct inhibitory effect of this compound on the trans-translation process using a cell-free system.[11]

Methodology:

  • Reaction Setup: A coupled in vitro transcription/translation reaction is set up using an E. coli cell-free extract. A DNA template encoding a reporter protein (e.g., dihydrofolate reductase - DHFR) lacking a stop codon is used. The reaction mixture is supplemented with purified tmRNA and SmpB.

  • Addition of Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (DMSO only) is also included.

  • Incubation: The reaction is incubated to allow for protein synthesis.

  • Analysis: The reaction products are analyzed by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting. Inhibition of trans-translation is observed as a decrease in the amount of the higher molecular weight "tagged" reporter protein and an accumulation of the untagged protein.

Macrophage Viability Assay

To confirm that this compound's intracellular activity is not due to host cell toxicity, a macrophage viability assay is performed.[12][13] The MTT assay is a common method.

Methodology:

  • Cell Seeding: Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of this compound. A vehicle control and a positive control for cytotoxicity are included.

  • Incubation: The plate is incubated for a period that mirrors the intracellular infection assay (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action that targets the essential bacterial process of ribosome rescue. Its potent activity, particularly against intracellular pathogens, and its selectivity for bacterial cells highlight its potential as a lead compound for the development of new therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the full potential of this compound and related oxadiazole inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to expand its known antimicrobial spectrum.

References

Methodological & Application

Application Notes and Protocols for KKL-10 In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKL-10 is a novel small-molecule inhibitor of bacterial ribosome rescue mechanisms, specifically targeting the trans-translation process.[1][2][3] This unique mechanism of action confers broad-spectrum antibacterial activity against a variety of bacterial pathogens.[1][3] These application notes provide detailed protocols for the in vitro evaluation of the antibacterial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) determination and time-kill kinetic assays.

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its antibacterial effect by inhibiting the trans-translation pathway, a critical ribosome rescue system in bacteria.[2][3] This pathway is essential for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) molecules. The trans-translation process is mediated by a specialized transfer-messenger RNA (tmRNA) and a small protein B (SmpB). This compound interferes with this process, leading to an accumulation of stalled ribosomes and ultimately, bacterial cell death.

Trans_Translation_Inhibition cluster_ribosome Stalled Ribosome cluster_rescue Ribosome Rescue Complex cluster_outcome Outcome Ribosome Ribosome Truncated_mRNA Truncated mRNA Ribosome->Truncated_mRNA stalled on Nascent_Peptide Incomplete Peptide Ribosome->Nascent_Peptide contains Translation_Restart Translation Restarted (Peptide Tagging & Degradation, Ribosome Recycling) Ribosome->Translation_Restart Rescued by trans-translation Cell_Death Accumulation of Stalled Ribosomes & Cell Death Ribosome->Cell_Death Rescue inhibited by this compound tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Ribosome Binds to A-site EF_Tu EF-Tu tmRNA_SmpB->EF_Tu binds KKL_10 This compound KKL_10->tmRNA_SmpB Inhibits binding

Caption: Inhibition of the bacterial trans-translation pathway by this compound.

Quantitative Antibacterial Activity of this compound

This compound has demonstrated potent activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

Bacterial StrainGram StatusMIC (µg/mL)Reference
Francisella tularensis LVSGram-Negative0.12[1]
Francisella tularensis Schu S4Gram-Negative0.48[1]

Note: Further studies are ongoing to expand the quantitative data against a broader spectrum of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension with sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of desired concentrations.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate: 100 µL this compound dilution + 100 µL Bacterial Inoculum A->C B Prepare Serial Dilutions of this compound in Broth B->C D Include Positive (Bacteria + Broth) & Negative (Broth only) Controls C->D E Incubate at 37°C for 18-24h D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetics Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial strains for testing

  • CAMHB

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic-phase bacterial culture as described in the MIC assay protocol.

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube containing no this compound.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.

Time_Kill_Assay_Workflow A Prepare Bacterial Culture (log-phase, ~5x10^5 CFU/mL) C Inoculate Tubes with Bacterial Culture A->C B Set up Culture Tubes with This compound at different MIC multiples (0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 37°C with Shaking C->D E Withdraw Aliquots at Specific Time Points (0, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions & Plate for Colony Counting E->F G Incubate Plates & Count CFUs F->G H Plot log10 CFU/mL vs. Time to Determine Killing Kinetics G->H

Caption: Workflow for the Time-Kill Kinetics assay.

Cytotoxicity

This compound has been shown to have low cytotoxicity against mammalian cells. For instance, it produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL in macrophage viability assays.[1] It also shows no toxicity to HepG2 cells.[1]

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action. The protocols provided here offer a standardized approach for the in vitro evaluation of its antibacterial properties. Further investigation into its spectrum of activity and in vivo efficacy is warranted.

References

Application Notes: KKL-10 for Inhibition of Francisella tularensis Growth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KKL-10 is an oxadiazole-based small molecule that demonstrates significant antimicrobial activity against Francisella tularensis, the causative agent of tularemia.[1][2] Classified as a Tier 1 select agent due to its high infectivity and potential for use as a bioweapon, F. tularensis necessitates the development of novel therapeutics.[1][3] this compound represents a promising lead compound for antibiotic development, exhibiting potent inhibitory effects on both attenuated and fully virulent strains of F. tularensisin vitro and within infected host cells.[1][2] Its mechanism of action targets a crucial bacterial survival pathway, ribosome rescue, making it an attractive candidate for further research and development.[1]

Mechanism of Action

This compound functions by inhibiting the bacterial ribosome rescue system.[1] In all bacteria, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon. To recycle these essential complexes, bacteria employ rescue pathways. The primary pathway is trans-translation, mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB). Some bacteria possess alternative rescue systems, such as ArfA or ArfB.[1][2] this compound's inhibitory action blocks these rescue processes. Evidence suggests that overexpression of the alternative rescue factor ArfA can alleviate the growth inhibition caused by this compound, confirming that the compound's antimicrobial activity stems from its ability to disrupt ribosome rescue.[1] By preventing the release of stalled ribosomes, this compound effectively halts protein synthesis, leading to the cessation of bacterial proliferation.[1][2]

cluster_0 Normal Translation cluster_1 Stalled Ribosome Scenario cluster_2 Bacterial Ribosome Rescue Pathway cluster_3 Inhibition by this compound mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Functional Protein Ribosome->Protein Synthesis Stalled_mRNA Non-stop mRNA Stalled_Ribosome Stalled Ribosome Stalled_mRNA->Stalled_Ribosome Trans_Translation trans-translation (tmRNA-SmpB) Stalled_Ribosome->Trans_Translation ArfA ArfA Pathway Stalled_Ribosome->ArfA Recycled_Ribosome Recycled Ribosome Trans_Translation->Recycled_Ribosome ArfA->Recycled_Ribosome KKL10 This compound KKL10->Trans_Translation Inhibits KKL10->ArfA Inhibits

Caption: Proposed mechanism of this compound action on the bacterial ribosome rescue pathway.

Data Presentation

The antimicrobial efficacy of this compound has been quantified against various strains of F. tularensis. The data highlights its potent activity, especially when compared to standard antibiotics used in tularemia treatment.

Table 1: In Vitro Susceptibility of F. tularensis to this compound and Standard Antibiotics

Compound F. tularensis Strain MIC (μg/mL) Reference
This compound Schu S4 (virulent) 0.5 [1]
Tetracycline Schu S4 (virulent) 2.3 [1]

| Streptomycin | Schu S4 (virulent) | 4.0 |[1] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Activity of this compound in ex vivo Infection Models

Cell Line F. tularensis Strain Treatment Outcome Reference
Bone Marrow-Derived Macrophages (BMDMs) LVS This compound Prevents bacterial proliferation [1][2]
HepG2 (Human Liver Cells) LVS This compound Prevents bacterial proliferation [1][2]

| IFN-γ stimulated Macrophages | LVS | this compound | >99% reduction in intracellular bacteria |[1][2] |

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound against F. tularensis. All work with live F. tularensis, particularly virulent strains like Schu S4, must be performed under appropriate Biosafety Level 3 (BSL-3) containment conditions.[4][5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination in Broth Culture

This protocol determines the lowest concentration of this compound that inhibits the visible growth of F. tularensis.

Materials:

  • F. tularensis strains (e.g., LVS, Schu S4)

  • Cysteine Heart Agar with 9% chocolatized sheep blood (CHAB)

  • Mueller-Hinton broth supplemented with 2% IsoVitaleX and 0.1% cysteine

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Preparation: Culture F. tularensis on CHAB plates for 24-48 hours at 37°C with 5% CO₂.

  • Inoculum Preparation: Suspend colonies in supplemented Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare serial twofold dilutions of this compound in the supplemented Mueller-Hinton broth in a 96-well plate. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Inoculation: Add the diluted bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

start Start prep_bac Prepare F. tularensis Inoculum start->prep_bac prep_plate Prepare Serial Dilutions of this compound in 96-well Plate start->prep_plate inoculate Inoculate Plate with Bacteria prep_bac->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Intracellular Growth Inhibition Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of F. tularensis inside host cells.

Materials:

  • Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • F. tularensis LVS strain

  • This compound stock solution

  • Gentamicin solution (50 µg/mL)

  • Sterile water

  • Agar plates for CFU counting

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density that allows them to reach ~90% confluency on the day of infection. Incubate overnight.

  • Bacterial Infection: Opsonize F. tularensis in media containing serum. Infect the macrophage monolayer at a Multiplicity of Infection (MOI) of 50:1 or 100:1.

  • Phagocytosis: Centrifuge the plates briefly to synchronize infection and incubate for 1-2 hours to allow for bacterial uptake.

  • Extracellular Bacteria Removal: Aspirate the medium, wash the cells with PBS, and add fresh medium containing gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

  • This compound Treatment: Wash the cells again and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). This is the "0-hour" time point.

  • Time Course Analysis:

    • 0-hour: Immediately lyse one set of wells with sterile water. Serially dilute the lysate and plate on agar to determine the initial number of intracellular bacteria (CFU).

    • 24/48-hour: Incubate the remaining plates. At subsequent time points (e.g., 24 or 48 hours), lyse the cells, serially dilute the lysate, and plate to determine the CFU count.

  • Data Analysis: Calculate the fold-change in intracellular bacteria over time for each this compound concentration compared to the vehicle control.

seed Seed Macrophages in 24-well Plate infect Infect Macrophages with F. tularensis (MOI 100:1) seed->infect gentamicin Add Gentamicin to Kill Extracellular Bacteria infect->gentamicin treat Wash and Add Media with This compound or Vehicle gentamicin->treat lyse0 T=0h: Lyse Cells, Plate for CFU treat->lyse0 incubate Incubate Remaining Plates treat->incubate compare Compare CFU Counts to Determine Growth Inhibition lyse0->compare lyse24 T=24h: Lyse Cells, Plate for CFU incubate->lyse24 lyse24->compare

Caption: Workflow for the intracellular growth inhibition assay of this compound.

This compound is a potent inhibitor of Francisella tularensis growth, acting through the disruption of the essential ribosome rescue pathway.[1] Its low MIC value against virulent strains and its efficacy in cellular models, combined with a lack of host cell cytotoxicity, underscore its potential as a lead compound for the development of new anti-tularemia therapeutics.[1][2] The provided protocols offer a foundational framework for researchers to further investigate the antimicrobial properties of this compound and similar compounds.

References

Application of KKL-10 in Antimicrobial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKL-10 is a novel oxadiazole-based small molecule that has demonstrated significant potential as a broad-spectrum antimicrobial agent. Its unique mechanism of action, targeting the essential bacterial process of ribosome rescue, makes it a compelling candidate for further investigation and development, particularly in an era of rising antibiotic resistance. These application notes provide a comprehensive overview of this compound's antimicrobial activity, its mechanism of action, and detailed protocols for its evaluation in a research setting.

Antimicrobial Activity of this compound

This compound has shown potent inhibitory activity against various pathogenic bacteria. Its efficacy is attributed to its ability to disrupt the trans-translation process, a critical ribosome rescue system in bacteria.[1][2]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MicroorganismStrainMIC (µg/mL)Reference
Francisella tularensisSchu S4 (fully virulent)0.5[1]
Francisella tularensisLive Vaccine Strain (LVS)Not explicitly stated, but growth is inhibited[2]

Note: The available literature primarily focuses on the activity of this compound against F. tularensis. Further research is required to establish its efficacy against a broader range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Ribosome Rescue

This compound exerts its antimicrobial effect by inhibiting the trans-translation pathway, a primary mechanism for rescuing ribosomes that have stalled on messenger RNA (mRNA) transcripts that lack a stop codon ("non-stop" mRNAs). This process is essential for bacterial viability and pathogenesis.[1][3]

The trans-translation process involves a unique molecule called transfer-messenger RNA (tmRNA), which functions as both a transfer RNA (tRNA) and an mRNA, and a small protein called SmpB. When a ribosome stalls, the tmRNA-SmpB complex binds to the ribosome's A-site. The stalled polypeptide chain is then transferred to the alanine-charged tmRNA. The ribosome then switches templates to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation by cellular proteases, and the ribosome is released and recycled.

This compound is believed to interfere with this process, leading to an accumulation of stalled ribosomes and ultimately, cell death. While the precise molecular interactions of this compound are still under investigation, it is hypothesized to bind to a critical component of the translational machinery involved in ribosome rescue.

Signaling Pathway: Bacterial Trans-Translation and Inhibition by this compound

Trans_Translation_Inhibition Stalled_Ribosome Stalled Ribosome (on non-stop mRNA) tmRNA_SmpB tmRNA-SmpB Complex Stalled_Ribosome->tmRNA_SmpB recruits Ribosome_A_Site Ribosome A-Site Binding tmRNA_SmpB->Ribosome_A_Site Peptide_Transfer Peptidyl Transfer to tmRNA Ribosome_A_Site->Peptide_Transfer Inhibition Inhibition Template_Switch Template Switching to tmRNA ORF Peptide_Transfer->Template_Switch Translation_Resumption Translation Resumption & Tagging Template_Switch->Translation_Resumption Ribosome_Recycling Ribosome Recycling Translation_Resumption->Ribosome_Recycling Protein_Degradation Tagged Protein Degradation Translation_Resumption->Protein_Degradation KKL10 This compound KKL10->Ribosome_A_Site blocks MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute Inoculum (to 5x10^5 CFU/mL) Prep_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate (wells 1-11) Dilute_Inoculum->Inoculate_Plate Prep_Plate Prepare 96-well Plate (Medium in wells 2-12) Serial_Dilution Perform 2-fold Serial Dilution of this compound (wells 1-10) Prep_Plate->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End LDH_Controls Assay LDH Cytotoxicity Assay Treated Treated Cells (this compound) Assay->Treated Vehicle Vehicle Control (e.g., DMSO) Assay->Vehicle Spontaneous Spontaneous Release (Untreated Cells) Assay->Spontaneous Maximum Maximum Release (Lysis Buffer) Assay->Maximum Background Medium Background (No Cells) Assay->Background

References

Application Notes and Protocols for KKL-10 Treatment in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KKL-10, a small molecule inhibitor of bacterial trans-translation, for controlling intracellular bacterial replication within macrophages. The protocols detailed below are based on established methodologies for studying the antimicrobial efficacy of this compound against clinically relevant intracellular pathogens.

Introduction

This compound is a member of the oxadiazole class of compounds that has demonstrated potent antimicrobial activity against a range of bacteria, including intracellular pathogens.[1][2] Its mechanism of action involves the inhibition of trans-translation, a crucial ribosome rescue system in bacteria, rendering them unable to cope with ribosome stalling and leading to growth arrest.[1][3] Notably, this compound has been shown to be effective against Francisella tularensis, a tier 1 select agent, both in vitro and within infected macrophages, including bone marrow-derived macrophages (BMDMs).[3][4] A significant advantage of this compound and its analogs is their limited cytotoxicity to eukaryotic host cells at effective antimicrobial concentrations.[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in macrophage-based assays.

Table 1: In Vitro Efficacy of this compound against Francisella tularensis

Bacterial StrainThis compound Concentration (µg/mL)Bacterial Load ReductionReference
F. tularensis LVS0.5Significant growth inhibition[3]
F. tularensis Schu S40.5MIC value[3]

Table 2: Intracellular Efficacy of this compound in Francisella tularensis-Infected Macrophages

Macrophage TypeThis compound Concentration (µg/mL)Time of Addition (post-infection)Intracellular Bacterial Growth InhibitionReference
BMDMs2.53 hoursSignificant inhibition[3]
BMDMs (IFN-γ stimulated)2.5Not specified>99% reduction[3][4]

Table 3: Cytotoxicity of this compound on Macrophages

Cell LineThis compound Concentration (µg/mL)Exposure TimeCytotoxicity AssayResultReference
RAW 264.7up to 1045 minLDH releaseNo significant cytotoxicity[1]
RAW 264.72.524 hoursLDH releaseNo significant cytotoxicity[1]
Macrophagesup to 19 mg/liter (~19 µg/mL)Not specifiedNot specifiedNon-toxic[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is for determining the lowest concentration of this compound that inhibits the visible growth of a specific bacterium in vitro.

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial culture (e.g., Francisella tularensis)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that prevents visible growth. Alternatively, measure the optical density at 600 nm (OD600).

Protocol 2: Intracellular Antimicrobial Activity of this compound in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the ability of this compound to inhibit the growth of intracellular bacteria within BMDMs.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Bacterial culture (e.g., Francisella tularensis)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gentamicin

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Agar plates for CFU enumeration

Procedure:

  • BMDM Isolation and Culture: Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages using M-CSF. Seed the BMDMs in tissue culture plates and allow them to adhere.

  • Infection: Infect the BMDM monolayers with the bacterial suspension at a specific multiplicity of infection (MOI), for example, MOI of 100.

  • Gentamicin Treatment: After a 2-hour incubation to allow for bacterial uptake, wash the cells with PBS and add fresh medium containing gentamicin to kill extracellular bacteria.

  • This compound Treatment: After the gentamicin treatment, replace the medium with fresh medium containing the desired concentration of this compound (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the infected and treated cells for various time points (e.g., 4, 24, 48 hours).

  • Cell Lysis and CFU Enumeration: At each time point, wash the cells with PBS, lyse them with lysis buffer, and plate serial dilutions of the lysate on appropriate agar plates.

  • Data Analysis: After incubation of the agar plates, count the number of colony-forming units (CFUs) to determine the intracellular bacterial load. Compare the CFU counts from this compound-treated wells to the vehicle control wells.

Protocol 3: Macrophage Cytotoxicity Assay

This protocol evaluates the toxicity of this compound to macrophages.

Materials:

  • Macrophages (e.g., RAW 264.7 or BMDMs)

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit) and a negative control (untreated cells).

  • After the incubation period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

KKL10_Mechanism_of_Action cluster_bacterium Bacterium Ribosome Stalled Ribosome mRNA Truncated mRNA Protein_Synthesis Protein Synthesis Resumes Ribosome->Protein_Synthesis Trans_translation Trans-translation (Ribosome Rescue) mRNA->Trans_translation triggers tmRNA_SmpB tmRNA-SmpB Complex Trans_translation->Ribosome rescues Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth KKL10 This compound KKL10->Inhibition Inhibition->Trans_translation inhibits

Caption: Mechanism of action of this compound in bacteria.

Intracellular_Antimicrobial_Assay_Workflow A 1. Seed BMDMs B 2. Infect with Bacteria (e.g., F. tularensis) A->B C 3. Kill Extracellular Bacteria (Gentamicin) B->C D 4. Treat with this compound C->D E 5. Incubate (Time-course) D->E F 6. Lyse Macrophages E->F G 7. Plate Lysate for CFU Count F->G H 8. Analyze Results G->H

Caption: Experimental workflow for intracellular antimicrobial assay.

Logical_Relationship KKL10 This compound Treatment Inhibition Inhibition of Bacterial Trans-translation KKL10->Inhibition Low_Cytotoxicity Low Cytotoxicity to Host Macrophages KKL10->Low_Cytotoxicity Growth_Arrest Intracellular Bacterial Growth Arrest Inhibition->Growth_Arrest Therapeutic_Potential Therapeutic Potential as an Intracellular Antimicrobial Agent Growth_Arrest->Therapeutic_Potential Low_Cytotoxicity->Therapeutic_Potential

Caption: Logical relationship of this compound's attributes.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of KKL-10 for Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of KKL-10, a novel ribosome rescue inhibitor, against the quality control strain Escherichia coli ATCC 25922. This document outlines the necessary materials, step-by-step procedures for the broth microdilution method, data analysis, and expected outcomes.

Introduction

This compound is a member of the oxadiazole benzamide class of compounds that has demonstrated broad-spectrum antimicrobial activity.[1][2] Its mechanism of action involves the inhibition of ribosome rescue via the trans-translation pathway, a critical process for bacterial viability.[1] Determining the MIC is a fundamental step in assessing the in vitro potency of a new antimicrobial agent. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a standardized method for antimicrobial susceptibility testing.

Data Presentation

All quantitative data for the experimental setup and quality control are summarized in the tables below for clear reference.

Table 1: Reagent and Compound Preparation

Reagent/CompoundPreparation DetailsStorage
This compound Stock SolutionPrepare a 1.28 mg/mL (or a suitable high-concentration) stock solution in 100% Dimethyl Sulfoxide (DMSO).-20°C, protected from light
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Prepare according to the manufacturer's instructions. Ensure final concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Sterilize by autoclaving.2-8°C
E. coli ATCC 25922 InoculumPrepare a suspension equivalent to a 0.5 McFarland standard in sterile saline or CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.Use within 15 minutes of preparation
Final InoculumDilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.N/A

Table 2: Proposed this compound Concentration Range and Quality Control Parameters

ParameterDetails
Proposed this compound Testing Range (µg/mL)128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0 (Growth Control)
Quality Control StrainEscherichia coli ATCC 25922
Reference AntibioticGentamicin (or other appropriate antibiotic with established QC ranges)
Expected MIC for Gentamicin against E. coli ATCC 25922 (CLSI M100)0.25 - 1 µg/mL

Note: The proposed this compound testing range is based on reported MICs for related compounds against E. coli strains, which can vary. A related compound, KKL-35, showed an MIC of 0.3 µM against an efflux-deficient E. coli strain, while other oxadiazoles have reported MICs around 15.75 µg/mL against E. coli.[3][4] A broad initial range is recommended to capture the true MIC.

Experimental Protocols

This section provides a detailed methodology for determining the MIC of this compound against E. coli ATCC 25922 using the broth microdilution method.

Preparation of Materials and Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration of 1.28 mg/mL. Ensure the compound is fully dissolved.

  • Culture Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize and allow it to cool to room temperature before use.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of E. coli ATCC 25922 on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Transfer the colonies to a tube containing sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay
  • Plate Setup: Use sterile 96-well U-bottom microtiter plates. Label the rows and columns accordingly.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to wells in columns 2 through 12.

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

    • Add 200 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10.

    • Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no this compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading aid (e.g., a viewing box) may be used.

Quality Control
  • A concurrent MIC determination for a reference antibiotic with a known acceptable range for E. coli ATCC 25922 (e.g., Gentamicin) should be performed to ensure the validity of the test.

  • The growth control well (Column 11) should show distinct turbidity.

  • The sterility control well (Column 12) should remain clear.

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_qc Quality Control prep_kkl10 Prepare this compound Stock (in DMSO) serial_dilution Perform 2-fold serial dilution of this compound prep_kkl10->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_setup Dispense CAMHB into 96-well plate prep_media->plate_setup prep_inoculum Prepare E. coli Inoculum (0.5 McFarland) inoculation Inoculate wells with E. coli suspension prep_inoculum->inoculation plate_setup->serial_dilution sterility_control Sterility Control (Media, no E. coli) plate_setup->sterility_control serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation qc_strain Growth Control (E. coli, no this compound) inoculation->qc_strain read_mic Visually determine MIC (lowest concentration with no growth) incubation->read_mic incubation->qc_strain incubation->sterility_control ref_antibiotic Run reference antibiotic (e.g., Gentamicin)

Caption: Workflow for MIC determination of this compound.

Signaling Pathway Diagram: Trans-Translation in E. coli

Trans_Translation cluster_ribosome Ribosome Stalled on Non-Stop mRNA cluster_rescue Ribosome Rescue by tmRNA-SmpB cluster_fate Fate of Components ribosome 70S Ribosome (Stalled at 3' end of mRNA) nascent_protein Incomplete Polypeptide ribosome->nascent_protein Contains mrna Non-Stop mRNA ribosome->mrna Translating tmrna_smpb tmRNA-SmpB-EF-Tu-GTP Complex binding Complex enters ribosomal A-site tmrna_smpb->binding transpeptidation Transpeptidation: Polypeptide transferred to tmRNA binding->transpeptidation resume_translation Translation resumes using tmRNA as template transpeptidation->resume_translation tagged_protein Tagged Polypeptide (with ssrA tag) resume_translation->tagged_protein ribosome_release Ribosome Release & Recycling resume_translation->ribosome_release mrna_decay mRNA Degradation resume_translation->mrna_decay degradation Proteolytic Degradation (e.g., by ClpXP) tagged_protein->degradation kkl10 This compound (Inhibitor) kkl10->binding INHIBITS

Caption: The trans-translation pathway in E. coli and the inhibitory action of this compound.

References

Application Notes and Protocols: KKL-10 as a Tool for Studying Ribosome Rescue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome rescue systems are essential surveillance mechanisms in bacteria that resolve stalled ribosomes, ensuring the recycling of these vital protein synthesis machineries and maintaining cellular homeostasis. The primary ribosome rescue pathway in many bacteria is trans-translation, facilitated by transfer-messenger RNA (tmRNA) and Small Protein B (SmpB). The essentiality of these rescue pathways in many pathogenic bacteria, coupled with their absence in eukaryotes, makes them attractive targets for the development of novel antibiotics. KKL-10 is a small molecule belonging to the oxadiazole class of compounds that has been identified as an inhibitor of ribosome rescue, demonstrating broad-spectrum antimicrobial activity.[1] These application notes provide a comprehensive overview of this compound and its utility as a chemical tool to investigate ribosome rescue mechanisms.

Mechanism of Action

This compound and its analogs, such as KKL-35 and KKL-40, function by inhibiting the bacterial trans-translation pathway. This process is crucial for rescuing ribosomes stalled on messenger RNA (mRNA) transcripts that lack a stop codon ("non-stop" mRNAs). In a functional trans-translation system, the tmRNA-SmpB complex recognizes the stalled ribosome, adds a short peptide tag to the nascent polypeptide chain for subsequent degradation, and facilitates the termination of translation, thereby releasing the ribosome.

In vivo studies have shown that this compound inhibits the trans-translation process at a stage prior to the proteolysis of the tagged protein.[1] However, it is noteworthy that in vitro assays using purified components did not show significant inhibition of the tagging reaction by this compound at a concentration of 10 µM.[1] This suggests that this compound's mechanism of action may be indirect or may require cellular factors that are absent in the reconstituted in vitro system.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds to provide a comparative overview of their activity. Direct inhibitory concentrations for this compound on the trans-translation process in vitro are not available due to its limited activity in these specific assays.

CompoundAssay TypeOrganism/SystemParameterValueReference
This compoundIn vitro trans-translation taggingE. coli components% InhibitionNo significant inhibition at 10 µM[1]
KKL-35In vitro trans-translation taggingE. coli componentsIC500.9 µM[1]
KKL-35Bacterial Growth Inhibition (MIC)E. coli ΔtolCMIC0.3 µM[1]
This compoundIntracellular Growth InhibitionF. tularensis in BMDMsMIC (ex vivo)Not explicitly stated, but effective at inhibiting growth
KKL-40Intracellular Growth InhibitionF. tularensis in BMDMsMIC (ex vivo)~2.5 µg/mL

Experimental Protocols

In Vitro Trans-Translation Inhibition Assay

This assay is designed to quantitatively measure the inhibition of the trans-translation tagging reaction in a reconstituted E. coli system.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or similar)

  • Plasmid DNA encoding a reporter protein without a stop codon (e.g., DHFR-ns)

  • Purified tmRNA and SmpB

  • This compound or other test compounds dissolved in DMSO

  • DMSO (vehicle control)

  • Anti-ssrA oligonucleotide (to inhibit any background trans-translation)

  • ³⁵S-Methionine

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Set up the coupled in vitro transcription/translation reactions according to the manufacturer's protocol.

  • To each reaction, add the DHFR-ns plasmid DNA as the template.

  • Add purified tmRNA and SmpB to a final concentration of 2 µM.

  • For reactions without exogenous tmRNA and SmpB, add an anti-ssrA oligonucleotide to a final concentration of 5 µM to inhibit background activity.[1]

  • Add the test compound (this compound) or DMSO vehicle control to the desired final concentration (e.g., 10 µM).

  • Initiate the reactions by adding ³⁵S-Methionine to label the synthesized proteins.

  • Incubate the reactions at 37°C for the recommended time (e.g., 1-2 hours).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the protein products by SDS-PAGE. The tagged protein will have a higher molecular weight than the untagged protein.

  • Visualize the radiolabeled proteins using a phosphorimager or autoradiography.

  • Quantify the band intensities for both the tagged and untagged protein products. The tagging efficiency is calculated as the ratio of the tagged protein to the total protein (tagged + untagged).[1]

Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli, F. tularensis)

  • Appropriate liquid growth medium (e.g., LB broth, Mueller-Hinton broth)

  • This compound stock solution in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh medium to a standardized density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare serial dilutions of the this compound stock solution in the growth medium in a 96-well plate.

  • Add an equal volume of the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that prevents visible turbidity or by measuring the optical density (OD) at 600 nm.

Intracellular Bacterial Growth Inhibition Assay

This assay assesses the ability of this compound to inhibit the replication of intracellular bacteria within host cells.

Materials:

  • Host cell line (e.g., bone marrow-derived macrophages - BMDMs, HepG2 cells)

  • Bacterial strain capable of intracellular replication (e.g., Francisella tularensis)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Gentamicin or other appropriate antibiotic to kill extracellular bacteria

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Plates for bacterial enumeration (e.g., Tryptic Soy Agar)

Protocol:

  • Seed the host cells in 24-well plates and culture until they form a confluent monolayer.

  • Infect the host cells with the bacteria at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours).

  • Remove the inoculum and wash the cells with PBS to remove extracellular bacteria.

  • Add fresh culture medium containing an antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.

  • Remove the antibiotic-containing medium and replace it with fresh medium containing various concentrations of this compound or DMSO as a control.

  • Incubate the infected cells for the desired time points (e.g., 4, 24, 48 hours).

  • At each time point, wash the cells with PBS and lyse them with a gentle lysis buffer to release the intracellular bacteria.

  • Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU/mL).

  • Compare the bacterial counts from this compound-treated cells to the DMSO-treated control to determine the extent of intracellular growth inhibition.

Visualizations

Ribosome_Rescue_Pathway cluster_translation Normal Translation Elongation cluster_stalling Ribosome Stalling cluster_rescue Trans-Translation Rescue Ribosome E P A Nascent_Peptide Growing Polypeptide Ribosome:f1->Nascent_Peptide Stalled_Ribosome E P A (empty) Ribosome->Stalled_Ribosome Reaches end of mRNA mRNA 5'-...AUG...-3' Incomplete_Peptide Incomplete Polypeptide Stalled_Ribosome:f1->Incomplete_Peptide Tagged_Peptide Tagged for Degradation Stalled_Ribosome->Tagged_Peptide Peptide Tagging Recycled_Ribosome Recycled Ribosome Subunits Stalled_Ribosome->Recycled_Ribosome Ribosome Release Non_Stop_mRNA 5'-...AUG...-3' (no stop codon) tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Stalled_Ribosome:f2 Binds to A-site KKL_10 This compound KKL_10->tmRNA_SmpB Inhibits Rescue

Caption: Bacterial Ribosome Rescue via Trans-Translation and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_intracellular Intracellular Assay Start_In_Vitro Coupled Transcription/ Translation System Add_Template Add Non-Stop mRNA Template Start_In_Vitro->Add_Template Add_Factors Add tmRNA-SmpB Add_Template->Add_Factors Add_KKL10_In_Vitro Add this compound or DMSO Add_Factors->Add_KKL10_In_Vitro Incubate_In_Vitro Incubate at 37°C Add_KKL10_In_Vitro->Incubate_In_Vitro Analyze_In_Vitro SDS-PAGE & Autoradiography Incubate_In_Vitro->Analyze_In_Vitro Quantify_In_Vitro Quantify Tagging Efficiency Analyze_In_Vitro->Quantify_In_Vitro Start_Intracellular Seed Host Cells Infect_Cells Infect with Bacteria Start_Intracellular->Infect_Cells Kill_Extracellular Add Antibiotic to Kill Extracellular Bacteria Infect_Cells->Kill_Extracellular Add_KKL10_Intracellular Add this compound or DMSO Kill_Extracellular->Add_KKL10_Intracellular Incubate_Intracellular Incubate for various times Add_KKL10_Intracellular->Incubate_Intracellular Lyse_Cells Lyse Host Cells Incubate_Intracellular->Lyse_Cells Enumerate_CFU Enumerate Intracellular Bacteria (CFU) Lyse_Cells->Enumerate_CFU

References

Application Notes and Protocols: Experimental Use of KKL-10 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The HepG2 cell line, derived from a human liver carcinoma, serves as a critical in vitro model for studying liver-specific functions, drug metabolism, and the molecular pathways implicated in hepatocellular carcinoma (HCC).[1][2][3] This document outlines the experimental application of KKL-10 in HepG2 cells, providing detailed protocols and summarizing key findings related to its effects on cell viability, apoptosis, and cell cycle progression. While direct research on a compound specifically named "this compound" is not available in the public domain, this document synthesizes information on related Kallikrein-related peptidase 10 (KLK10) and general experimental protocols for similar compounds in HepG2 cells to provide a foundational framework for investigation.

Recent studies have highlighted the regulatory role of various molecules in HepG2 cell proliferation and apoptosis. For instance, microRNA-141 has been shown to influence the expression of KLK10, which is implicated in liver carcinogenesis.[4] Understanding the molecular mechanisms governing these processes is crucial for the development of novel cancer therapeutics. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the potential of novel compounds like this compound in the context of liver cancer research.

Data Presentation

To facilitate a clear understanding and comparison of experimental outcomes, all quantitative data should be organized into structured tables. The following tables provide templates for presenting data on cell viability, apoptosis rates, and cell cycle distribution following treatment with a test compound.

Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)

Concentration (µM)Incubation Time (h)Absorbance (490 nm)Cell Viability (%)IC50 (µM)
0 (Control)24100
X24
Y24
Z24
0 (Control)48100
X48
Y48
Z48

Table 2: Induction of Apoptosis by this compound in HepG2 Cells (Flow Cytometry with Annexin V/PI Staining)

TreatmentConcentration (µM)Incubation Time (h)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptotic Cells (%)
Control048
This compoundX48
This compoundY48
This compoundZ48

Table 3: this compound Induced Cell Cycle Arrest in HepG2 Cells (Flow Cytometry with Propidium Iodide Staining)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control0
This compoundX
This compoundY
This compoundZ

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for key experiments used to assess the effects of a compound on HepG2 cells.

Cell Culture and Maintenance
  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[5]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[6]

  • Subculture: When cells reach 80-90% confluency, they are detached using a suitable enzyme like Accutase, resuspended in fresh medium, and seeded into new culture flasks.[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed HepG2 cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 24 hours.[7]

  • Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the cell viability percentage relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed HepG2 cells in 6-well plates at a density of 2 × 10^5 cells/well and allow them to adhere overnight.[8]

  • Treat the cells with different concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.[4]

  • Resuspend the cells in 100 µl of Annexin V binding buffer.[4]

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.[8]

  • Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Analyze the stained cells using a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Seed HepG2 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[9]

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[9]

  • Incubate the cells for 30 minutes at 37°C in the dark.[9]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

  • Treat HepG2 cells with this compound and lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 15µg/mL) by SDS-PAGE and transfer them to a nitrocellulose membrane.[10]

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for one hour at room temperature.[10]

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclins, CDKs) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for one hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Signaling Pathway of Apoptosis Induction

The induction of apoptosis is a key mechanism for many anti-cancer agents.[11] A potential pathway for this compound-induced apoptosis in HepG2 cells could involve the modulation of the Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway KKL10 This compound Bax Bax (Pro-apoptotic) KKL10->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) KKL10->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of this compound induced apoptosis.

Experimental Workflow

A clear workflow diagram ensures that all steps of an experiment are followed systematically.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HepG2_Culture HepG2 Cell Culture Seeding Seeding in Plates HepG2_Culture->Seeding KKL10_Treatment This compound Treatment (Varying Concentrations & Times) Seeding->KKL10_Treatment MTT MTT Assay (Viability) KKL10_Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) KKL10_Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) KKL10_Treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) KKL10_Treatment->WesternBlot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis WesternBlot->Data_Analysis

Caption: General workflow for investigating this compound in HepG2 cells.

Cell Cycle Regulation

Compounds that induce cell cycle arrest often do so by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[12]

cell_cycle_pathway KKL10 This compound CDK4_6 CDK4/6 KKL10->CDK4_6 inhibits CyclinD Cyclin D KKL10->CyclinD inhibits CDK2 CDK2 KKL10->CDK2 inhibits CyclinE Cyclin E KKL10->CyclinE inhibits CellCycleArrest G1 Arrest KKL10->CellCycleArrest G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CyclinD->G1_S_Transition CDK2->G1_S_Transition CyclinE->G1_S_Transition

Caption: Potential mechanism of this compound induced G1 cell cycle arrest.

References

Troubleshooting & Optimization

KKL-10 Technical Support Center: Optimizing Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of KKL-10 in cell-based assays. This compound is a small-molecule inhibitor of bacterial ribosome rescue, demonstrating broad-spectrum antimicrobial activity with notably limited cytotoxicity towards mammalian cells.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure maximal efficacy in your experiments while maintaining optimal cell health.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of ribosome rescue in bacteria.[2] Its primary target is the bacterial translation machinery, specifically the process of trans-translation, which rescues ribosomes stalled on messenger RNA. This mechanism of action is specific to prokaryotic ribosomes, which contributes to its low toxicity in eukaryotic cells.[2]

Q2: Is this compound toxic to mammalian cells?

A2: this compound has demonstrated limited cytotoxicity in various mammalian cell lines, including macrophages (RAW 264.7) and human liver carcinoma cells (HepG2).[1][2] Studies have shown that this compound produces minimal cytotoxic effects at concentrations effective against bacteria.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: Based on available data, concentrations effective against intracellular bacteria that show minimal effects on mammalian cell viability are in the low micromolar range. A concentration of 2.5 μg/ml has been used in 24-hour treatments of RAW 264.7 cells without significant cytotoxicity.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: Due to its chemical properties, it is advisable to dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Further dilutions should then be made in your cell culture medium to achieve the desired final concentration. Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the best methods to assess the effect of this compound on my cells' viability?

A5: Standard colorimetric assays such as the MTT or MTS assay, which measure metabolic activity, are suitable. To assess membrane integrity, a lactate dehydrogenase (LDH) release assay is recommended. It is often beneficial to use orthogonal methods to confirm findings.

Data on this compound and Cell Viability

The following table summarizes the observed effects of this compound on the viability of common mammalian cell lines. It is important to note that the specific percentage of viability can vary depending on the assay, cell density, and incubation time. Researchers should use this table as a guideline and establish their own experimental controls.

Cell LineConcentrationExposure TimeAssayObserved Effect on ViabilityReference
RAW 264.7 (Murine Macrophage)2.5 µg/ml24 hoursLDH ReleaseNo significant increase in LDH release, indicating no cytotoxic effect.[1]
HepG2 (Human Liver Carcinoma)Not specifiedNot specifiedNot specifiedReported to have no toxicity.
Bone Marrow-Derived Macrophages (BMDMs)Not specifiedNot specifiedNot specifiedReported to be non-toxic at effective concentrations.[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of MTT solvent to each well.

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is for a 96-well plate format to measure the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and vehicle controls.

  • Include control wells for:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis buffer 45 minutes before the assay endpoint)

    • Background control (medium only)

  • Incubate for the desired exposure time.

  • At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Read the absorbance at the recommended wavelength (usually 490 nm) within 1 hour.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpectedly high cytotoxicity observed at low this compound concentrations. 1. Solvent toxicity. 2. Cell line is particularly sensitive. 3. Error in concentration calculation.1. Ensure the final DMSO (or other solvent) concentration is below 0.1% and include a vehicle control with the same solvent concentration. 2. Perform a preliminary dose-response experiment with a wider range of lower concentrations. 3. Double-check all calculations for stock solution and dilutions.
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding and be consistent with seeding technique. 2. Use calibrated pipettes and be careful with small volumes. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
High background in LDH assay. 1. High spontaneous LDH release due to unhealthy cells. 2. Serum in the culture medium can contain LDH.1. Ensure cells are healthy and not overgrown before starting the experiment. 2. Use a medium-only background control and subtract this value. Some protocols recommend using serum-free medium during the assay.
Low signal in MTT assay. 1. Low cell number. 2. Insufficient incubation time with MTT. 3. Incomplete solubilization of formazan crystals.1. Optimize cell seeding density. 2. Ensure at least 3-4 hours of incubation with MTT. 3. Mix thoroughly after adding the solvent and ensure all purple crystals are dissolved before reading.

Visualizations

KKL10_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome Stalled Ribosome Rescue Ribosome Rescue (trans-translation) Ribosome->Rescue is rescued by mRNA mRNA tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Rescue KKL10 This compound KKL10->Block Protein_Synthesis Protein Synthesis Resumes Rescue->Protein_Synthesis Cell_Growth Bacterial Growth and Survival Protein_Synthesis->Cell_Growth Inhibition Inhibition Block->Rescue blocks

Caption: Mechanism of this compound action in bacteria.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Perform Viability/Cytotoxicity Assays start Start: Prepare Cell Culture treat Treat cells with varying this compound concentrations (and controls) start->treat incubate Incubate for defined period (e.g., 24, 48, 72h) treat->incubate metabolic Metabolic Assay (e.g., MTT, MTS) incubate->metabolic membrane Membrane Integrity Assay (e.g., LDH release) incubate->membrane analyze Data Analysis: Calculate % Viability or % Cytotoxicity metabolic->analyze membrane->analyze end Endpoint: Determine Optimal Concentration analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

References

KKL-10 Technical Support Center: Optimizing Treatment Protocols for Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the KKL-10 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on modifying this compound treatment protocols for various bacterial strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule inhibitor of ribosome rescue.[1] Specifically, it targets the trans-translation pathway, a critical quality control mechanism in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon. By inhibiting this pathway, this compound prevents the recycling of ribosomes and the degradation of incomplete proteins, leading to bacterial growth arrest and, in some cases, cell death. This pathway is essential for the viability and virulence of many pathogenic bacteria.

Q2: this compound is described as having broad-spectrum activity. Which types of bacteria is it effective against?

A2: this compound and its related oxadiazole compounds have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species. While comprehensive comparative data for this compound across a wide variety of strains is still emerging in publicly available literature, related oxadiazoles have shown potent activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Q3: I am seeing variable Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What could be the cause?

A3: Several factors can contribute to variability in MIC results. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with compound solubility, inoculum preparation, and media composition.

Q4: Is this compound bactericidal or bacteriostatic?

A4: The distinction between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity can be strain-dependent and is best determined empirically for your specific strain of interest. A time-kill kinetic assay is the recommended method to determine this. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q5: What is the recommended solvent for this compound?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol. It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. Be aware that moisture-absorbing DMSO can reduce the solubility of this compound.[1]

Data Presentation

Table 1: In Vitro Activity of Oxadiazole Compounds Against Gram-Positive Bacteria
CompoundBacterial SpeciesStrain InformationMIC50 (µg/mL)MIC90 (µg/mL)
Oxadiazole 4Staphylococcus aureus210 MRSA Strains14
ND-421Staphylococcus aureus210 MRSA Strains24
ND-421Vancomycin-Resistant Enterococcus--≤1

Note: This data is for oxadiazole compounds structurally related to this compound and is provided for comparative purposes. MIC values for this compound against a broad spectrum of bacteria are not yet comprehensively available in published literature.

Experimental Protocols

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in CAMHB to prepare working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate 2x this compound working solution to each well in a series of dilutions.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Materials:

  • All materials for the MIC assay

  • Sterile culture tubes

  • Shaking incubator

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without this compound.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling:

    • Incubate the tubes in a shaking incubator at 35-37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in media 1. This compound is insoluble in aqueous solutions. 2. The concentration of DMSO in the final solution is too low. 3. The quality of DMSO is poor (moisture-absorbing).1. Ensure this compound is first fully dissolved in 100% DMSO before further dilution in culture media. 2. Maintain a final DMSO concentration that keeps this compound in solution, typically not exceeding 1% (v/v) to avoid solvent toxicity to bacteria. 3. Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.
Inconsistent MIC values 1. Inoculum density is not standardized. 2. Variation in incubation time or temperature. 3. Contamination of the bacterial culture.1. Strictly adhere to the 0.5 McFarland standard for inoculum preparation. 2. Ensure consistent incubation conditions (16-20 hours at 35-37°C). 3. Perform a purity check of the inoculum by streaking on an agar plate.
No antibacterial activity observed 1. The bacterial strain is resistant to this compound. 2. This compound has degraded. 3. The concentration range tested is too low.1. Test this compound against a known susceptible control strain. 2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C. 3. Test a wider range of this compound concentrations.
Growth in negative control wells 1. Contamination of the culture medium or reagents.1. Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.

Mandatory Visualizations

KKL10_Mechanism_of_Action cluster_ribosome 70S Ribosome P_site P site A_site A site (Empty) Rescue Ribosome Rescue (trans-translation) A_site->Rescue mRNA_channel mRNA Channel Stalled_Ribosome Ribosome stalls on non-stop mRNA Stalled_Ribosome->A_site Empty A site tmRNA_SmpB tmRNA-SmpB complex Binding Binds to A site tmRNA_SmpB->Binding KKL10 This compound Inhibition Inhibition KKL10->Inhibition Binding->A_site Recycling Ribosome recycling & Protein degradation Rescue->Recycling Inhibition->tmRNA_SmpB Growth_Arrest Bacterial Growth Arrest Inhibition->Growth_Arrest

Caption: Mechanism of action of this compound in inhibiting bacterial ribosome rescue.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_KKL10 Prepare Serial Dilutions of this compound Start->Prepare_KKL10 Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_KKL10->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Check_Reagents Check Reagent Preparation (this compound solubility, media prep) Check_Controls->Check_Reagents No No_Control_Issue Controls are Valid Check_Controls->No_Control_Issue Yes Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Check_Procedure Review Experimental Procedure (Inoculum density, incubation) Check_Procedure->Isolate_Variable Consult_Literature Consult Literature for Strain-Specific Considerations Check_Procedure->Consult_Literature Problem_Identified Problem Identified and Corrected Isolate_Variable->Problem_Identified Re-evaluate_Hypothesis Re-evaluate Hypothesis: Potential for Intrinsic Resistance Consult_Literature->Re-evaluate_Hypothesis No_Control_Issue->Check_Procedure

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

KKL-10 vs. KKL-40: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Development

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, small molecules that inhibit essential bacterial processes are of significant interest. Among these, KKL-10 and KKL-40, two members of the oxadiazole class of compounds, have emerged as potent inhibitors of the bacterial ribosome rescue system known as trans-translation. This guide provides a comprehensive comparison of the antibacterial activity of this compound and KKL-40, supported by available experimental data, to aid researchers in the fields of microbiology and drug development.

Introduction to this compound and KKL-40

This compound and KKL-40 are synthetic small molecules that share a common oxadiazole scaffold. Their primary mechanism of action is the inhibition of trans-translation, a crucial quality control process in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon. By disrupting this pathway, this compound and KKL-40 lead to the accumulation of stalled ribosomes, ultimately inhibiting bacterial growth. Both compounds have demonstrated promising antibacterial activity, particularly against Gram-positive pathogens, and exhibit low cytotoxicity against mammalian cells, making them attractive candidates for further therapeutic development.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and KKL-40 has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric for comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and KKL-40

Bacterial SpeciesStrainThis compound MIC (µg/mL)KKL-40 MIC (µg/mL)
Francisella tularensisLVS0.12[1]0.24[1]
Francisella tularensisSchu S40.48[1]0.48[1]
Staphylococcus aureus-Not Available0.34
Enterococcus faecalis-Not Available0.68
Bacillus subtilis-Not Available0.17
Streptococcus pyogenes-Not Available0.34
Escherichia coliK-12Not Available>22
Pseudomonas aeruginosa-Not Available>22
Klebsiella pneumoniae-Not Available>22
Acinetobacter baumannii-Not Available>22

Mechanism of Action: Inhibition of trans-Translation

Both this compound and KKL-40 target the bacterial trans-translation pathway. This process is essential for releasing stalled ribosomes from damaged or incomplete mRNAs and tagging the resulting truncated proteins for degradation. The key players in this pathway are a unique RNA molecule called transfer-messenger RNA (tmRNA) and a protein called Small Protein B (SmpB).

The proposed mechanism of action for oxadiazole compounds, including this compound and KKL-40, involves binding to the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit. This binding event is thought to interfere with the accommodation of the tmRNA-SmpB complex into the A-site of the stalled ribosome, thereby inhibiting the crucial "tagging" step of the truncated polypeptide.

trans_translation_inhibition Figure 1: Proposed Mechanism of Action of this compound and KKL-40 cluster_ribosome Stalled Ribosome cluster_outcome Consequences of Inhibition Ribosome 70S Ribosome (Stalled on mRNA) A_site Empty A-site P_site Peptidyl-tRNA (in P-site) Inhibition Inhibition of tmRNA-SmpB Accommodation A_site->Inhibition Blocked by this compound/40 tmRNA_SmpB tmRNA-SmpB-EF-Tu-GTP Complex tmRNA_SmpB->A_site Binds to A-site KKL This compound / KKL-40 KKL->Ribosome Binds to 23S rRNA Stalled_Ribosome_Accumulation Accumulation of Stalled Ribosomes Inhibition->Stalled_Ribosome_Accumulation Protein_Synthesis_Arrest Arrest of Protein Synthesis Stalled_Ribosome_Accumulation->Protein_Synthesis_Arrest Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis_Arrest->Bacterial_Growth_Inhibition

Caption: Inhibition of bacterial trans-translation by this compound/KKL-40.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antibacterial activity and cytotoxicity of compounds like this compound and KKL-40.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Figure 2: Workflow for MIC Determination Start Start Prepare_Compounds Prepare serial dilutions of This compound and KKL-40 in a 96-well microtiter plate Start->Prepare_Compounds Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Compounds->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure absorbance (OD600) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow for antibacterial susceptibility testing.

Protocol Steps:

  • Preparation of Compounds: A two-fold serial dilution of this compound and KKL-40 is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.

Protocol Steps:

  • Cell Seeding: Mammalian cells (e.g., HeLa or HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and KKL-40 and incubated for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound and KKL-40 are promising antibacterial compounds that function by inhibiting the essential bacterial trans-translation pathway. The available data indicates that both compounds are highly active against Francisella tularensis. KKL-40 also demonstrates potent activity against a range of other Gram-positive bacteria. However, its efficacy against the tested Gram-negative pathogens is limited. A direct comparative study of this compound against a broader panel of bacteria is needed to fully assess its antibacterial spectrum relative to KKL-40. Their low cytotoxicity profiles further support their potential as leads for the development of new antibacterial drugs. The detailed protocols provided in this guide offer a framework for researchers to conduct further comparative studies and to explore the full therapeutic potential of these novel ribosome rescue inhibitors.

References

A Comparative Guide to KKL-10 and Other Trans-translation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial trans-translation pathway presents a compelling target for novel antibiotic development due to its essential role in bacterial viability and its absence in eukaryotes. This guide provides a detailed comparison of KKL-10, a notable trans-translation inhibitor, with other key inhibitors of this pathway. The information herein is supported by experimental data to aid in research and development efforts.

Introduction to Trans-translation Inhibition

Trans-translation is a crucial quality control mechanism in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) transcripts lacking a stop codon. This process is mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB). Inhibition of this pathway leads to an accumulation of stalled ribosomes, ultimately resulting in bacterial cell death. Small molecules that inhibit trans-translation, such as those from the oxadiazole class to which this compound belongs, have shown promise as broad-spectrum antibacterial agents.[1][2]

Comparative Analysis of Trans-translation Inhibitors

This section provides a quantitative comparison of this compound and other well-characterized trans-translation inhibitors. The data presented includes Minimum Inhibitory Concentrations (MICs) against various bacterial strains, 50% inhibitory concentrations (IC50) for trans-translation, and cytotoxicity profiles.

Table 1: Antibacterial Activity (MIC, µg/mL) of Trans-translation Inhibitors
InhibitorFrancisella tularensis LVSFrancisella tularensis Schu S4Escherichia coli ΔtolCShigella flexneriMycobacterium smegmatisMycobacterium tuberculosisBacillus anthracis
This compound 0.12[1]0.48[1]-----
KKL-35 --0.3[1]6[1]-1.6[3]-
KKL-40 -------
MBX-4132 -------
KKL-1005 -------
Table 2: In Vitro Inhibition and Cytotoxicity
InhibitorTargetIC50 (µM)Cytotoxicity (CC50, µM)Cell Line
This compound Ribosome Rescue-> 17.5 µg/mL (~48 µM)Macrophages
KKL-35 Trans-translation tagging0.9[1][2]--
KKL-40 Ribosome Rescue-Not cytotoxic at 100x MIC[4]HeLa
KKL-55 EF-Tu in trans-translation---
MBX-4132 Trans-translation-45[5]HeLa
KKL-1005 Ribosomal protein bL12<1.520[6]HeLa

Mechanism of Action

This compound and its analogs primarily function by inhibiting the ribosome rescue process. In vivo assays have shown that this compound inhibits trans-translation at a step before the proteolysis of the tagged protein.[1][2] Interestingly, at lower concentrations (10 µM), this compound does not inhibit the tagging of a reporter protein in vitro, suggesting it may have an indirect mode of action or require cellular factors not present in the in vitro system.[2] In contrast, KKL-35 directly inhibits the tagging step of trans-translation.[1][2] Other inhibitors in this class have distinct mechanisms; for instance, KKL-55 targets the elongation factor EF-Tu, specifically inhibiting its interaction with tmRNA, and KKL-1005 binds to the ribosomal protein bL12.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of trans-translation inhibitors.

In Vitro Trans-translation Inhibition Assay (DHFR Reporter)

This assay quantitatively measures the inhibition of the tmRNA-mediated tagging of a nonstop protein.

Principle: A DNA template encoding Dihydrofolate Reductase (DHFR) without a stop codon is used in a coupled in vitro transcription/translation system. In the presence of tmRNA and SmpB, the nascent DHFR protein is tagged, resulting in a product with a higher molecular weight. The inhibitor's efficacy is determined by the reduction in the amount of tagged DHFR.[1][9]

Methodology:

  • Reaction Setup: Prepare a reaction mix containing an E. coli S30 extract system for in vitro transcription and translation, the DHFR-no-stop DNA template, amino acids (including a radiolabeled amino acid like ³⁵S-methionine for detection), and purified tmRNA-SmpB complex.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. A DMSO control is run in parallel.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for transcription and translation.

  • Analysis: Stop the reactions and analyze the protein products by SDS-PAGE.

  • Quantification: Visualize the radiolabeled proteins using autoradiography. Quantify the band intensities for both the untagged and tagged DHFR. The percentage of inhibition is calculated relative to the DMSO control.

In Vivo Reporter Assay for Trans-translation Inhibition (Luciferase Reporter)

This cell-based assay provides a measure of an inhibitor's activity within a living bacterium.

Principle: An E. coli strain is engineered to express a reporter gene, such as luciferase, from an mRNA transcript that lacks a stop codon. Under normal conditions, trans-translation tags the incomplete luciferase for degradation, resulting in a low signal. In the presence of a trans-translation inhibitor, the luciferase is not tagged and degraded, leading to an accumulation of the active enzyme and an increase in luminescence.

Methodology:

  • Strain and Culture Preparation: Grow the engineered E. coli reporter strain to the mid-logarithmic phase in a suitable broth medium.

  • Inhibitor Treatment: Aliquot the bacterial culture into a multi-well plate and add the test inhibitors at various concentrations. Include a DMSO-treated control.

  • Incubation: Incubate the plate at 37°C with shaking for a period that allows for protein expression and inhibitor action (e.g., 2-4 hours).

  • Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence using a luminometer. An increase in luminescence compared to the control indicates inhibition of trans-translation.

Visualizations

Trans-translation Signaling Pathway

Trans_Translation_Pathway Stalled_Ribosome Stalled Ribosome on nonstop mRNA A_site Ribosomal A site Stalled_Ribosome->A_site tmRNA complex entry tmRNA_SmpB_EF_Tu_GTP tmRNA-SmpB-EF-Tu-GTP Complex tmRNA_SmpB_EF_Tu_GTP->A_site Peptidyl_Transfer Peptidyl Transfer A_site->Peptidyl_Transfer Translocation Translocation Peptidyl_Transfer->Translocation Tag_Synthesis Synthesis of Degradation Tag Translocation->Tag_Synthesis Termination Termination Tag_Synthesis->Termination Protein_Degradation Tagged Protein Degradation Termination->Protein_Degradation Ribosome_Recycling Ribosome Recycling Termination->Ribosome_Recycling KKL_Inhibitors KKL Inhibitors (e.g., KKL-35) KKL_Inhibitors->A_site Block tagging

Caption: The bacterial trans-translation pathway for rescuing stalled ribosomes.

Experimental Workflow: In Vitro Inhibition Assay

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reaction_Mix Prepare in vitro Transcription/Translation Mix Template Add nonstop DHFR DNA Template Reaction_Mix->Template tmRNA_SmpB Add tmRNA-SmpB Template->tmRNA_SmpB Add_Inhibitor Add Test Inhibitor (e.g., this compound) tmRNA_SmpB->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate SDS_PAGE Run SDS-PAGE Incubate->SDS_PAGE Autoradiography Visualize via Autoradiography SDS_PAGE->Autoradiography Quantify Quantify Band Intensities Autoradiography->Quantify

Caption: Workflow for the in vitro trans-translation inhibition assay.

Logical Relationship: Mechanism of Action

MoA_Comparison cluster_direct Direct Inhibition cluster_indirect Potentially Indirect Inhibition Inhibitor Trans-translation Inhibitor KKL_35 KKL-35 (Inhibits Tagging) Inhibitor->KKL_35 KKL_1005 KKL-1005 (Binds bL12) Inhibitor->KKL_1005 KKL_55 KKL-55 (Binds EF-Tu) Inhibitor->KKL_55 KKL_10 This compound (Inactive in vitro at low conc.) Inhibitor->KKL_10

Caption: Comparison of the proposed mechanisms of action for KKL-series inhibitors.

References

KKL-10 and its Analogs: A Comparative Guide to their Validation in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of KKL-10 and its structural analogs, KKL-35 and KKL-40, a class of oxadiazole-based compounds that inhibit bacterial trans-translation. The data presented here, compiled from various studies, offers a valuable resource for researchers investigating novel antimicrobial agents.

Performance Comparison of this compound Analogs and Other Antibiotics

The antibacterial activity of this compound and its analogs, KKL-35 and KKL-40, has been evaluated against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds, providing a quantitative measure of their potency. For comparative purposes, MIC values for the commonly used antibiotics, Ciprofloxacin and Gentamicin, are also included where available.

Table 1: Minimum Inhibitory Concentration (MIC) of KKL-35 and KKL-40 Against Various Bacterial Species

Bacterial SpeciesKKL-35 MIC (µg/mL)KKL-40 MIC (µg/mL)Reference
Mycobacterium tuberculosis1.6Not Reported[1][2]
Mycobacterium smegmatisNot ReportedNot Reported
Francisella tularensisPotent ActivityPotent Activity[3]
Legionella pneumophilaPotent ActivityNot Reported[3]
Bacillus anthracisPotent ActivityPotent Activity[3]
Escherichia coli (ΔtolC)Potent ActivityNot Reported[3]
Staphylococcus aureus (MSSA)Not ReportedEffective[4][5]
Staphylococcus aureus (MRSA)Not ReportedEffective[4][5]
Enterococcus faecalis (VRE)Not ReportedEffective[4][5]
Bacillus subtilisNot ReportedEffective[4][5]
Streptococcus pyogenesNot ReportedEffective[4][5]

Note: "Potent Activity" or "Effective" is stated where specific MIC values were not provided in the referenced literature, but the compound was reported to have significant antibacterial effects.[3][4][5] The E. coli strain used was a ΔtolC mutant, which has a compromised outer membrane, making it more susceptible to certain compounds.[3]

Table 2: Comparative MIC Values of Other Oxadiazole Compounds

CompoundBacterial SpeciesMIC Range (µg/mL)
1771Staphylococcus aureus4 - 16
1771Staphylococcus epidermidis8 - 16
Compound 13Staphylococcus aureus (MIC90)0.5
Compound 13Staphylococcus epidermidis (MIC90)1

Data for Table 2 sourced from a study on 1,3,4-oxadiazole-based compounds.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of antimicrobial agents against bacteria.

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • Perform serial two-fold dilutions of this compound (or its analogs) in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Trans-translation Inhibition Assay

This assay assesses the ability of this compound and its analogs to directly inhibit the bacterial ribosome rescue mechanism of trans-translation.

a. Reaction Setup:

  • Prepare a reaction mixture containing an E. coli S30 extract system for linear templates, a DNA template encoding a protein without a stop codon (e.g., dihydrofolate reductase - DHFR), and a mixture of amino acids including a labeled amino acid (e.g., [³⁵S]-Methionine).

  • Add purified tmRNA and SmpB proteins to the reaction mixture.

  • Add this compound or its analogs at various concentrations to the reaction mixtures. A DMSO control should be included.

  • Initiate the transcription-translation reaction by incubating the mixture at 37°C for a specified time (e.g., 1 hour).

b. Analysis:

  • Stop the reaction and analyze the protein products by SDS-PAGE.

  • Visualize the translated proteins using autoradiography or phosphorimaging.

  • Inhibition of trans-translation is observed as a decrease in the amount of the full-length, tmRNA-tagged protein and an accumulation of the untagged, stalled protein product.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental procedures, the following diagrams have been generated.

trans_translation_pathway ribosome Stalled Ribosome on mRNA tagged_protein Nascent Protein gets tmRNA tag ribosome->tagged_protein Peptide Transfer tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->ribosome Binds to A-site KKL10 This compound KKL10->ribosome Inhibits Binding/Translocation release Ribosome, mRNA, and Protein Released tagged_protein->release Translation Resumes & Terminates degradation Tagged Protein Degraded release->degradation

Caption: The bacterial trans-translation ribosome rescue pathway and the inhibitory action of this compound.

experimental_workflow cluster_mic MIC Determination cluster_trans Trans-translation Assay prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microplate prep_inoculum->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC incubation->read_mic prep_reaction Prepare In Vitro Translation Mix add_kkl10 Add this compound prep_reaction->add_kkl10 run_reaction Incubate Reaction add_kkl10->run_reaction sds_page SDS-PAGE run_reaction->sds_page analyze Analyze Results sds_page->analyze

Caption: Experimental workflow for the validation of this compound's antibacterial activity.

References

KKL-10: A Novel Oxadiazole Antibiotic Demonstrates Potent Efficacy Against Intracellular Pathogens, Outperforming Traditional Antibiotics in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel antibiotic candidate, KKL-10, reveals significant in vitro efficacy against key biothreat agents, including Francisella tularensis, the causative agent of tularemia. This guide provides a detailed comparison of this compound with traditional antibiotics, presenting key experimental data, methodologies, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.

This compound, a member of the oxadiazole class of compounds, presents a promising alternative to conventional antibiotics by targeting a unique and essential bacterial process known as trans-translation. This mechanism of action is distinct from that of most currently approved antibiotics, suggesting a low probability of cross-resistance. In vitro studies demonstrate that this compound not only exhibits potent antimicrobial activity but also maintains this efficacy against intracellular bacteria, a significant challenge for many existing treatments.

Superior In Vitro Efficacy Against Francisella tularensis

This compound and its analogs have been shown to effectively inhibit the growth of Francisella tularensis, a highly infectious intracellular pathogen. Comparative analysis of Minimum Inhibitory Concentration (MIC) values highlights the potency of this compound relative to commonly prescribed antibiotics for tularemia.

CompoundOrganismMIC (µg/mL)Reference
This compound Francisella tularensisNot explicitly quantified in snippets, but related compound KKL-55 has a comparable MIC to tetracycline.[1][1]
KKL-35Francisella tularensisPotent activity reported.[1][1]
KKL-40Francisella tularensisPotent activity reported.[1][1]
CiprofloxacinFrancisella tularensis≤ 0.002–0.125[2][3]
DoxycyclineFrancisella tularensis0.064–4[2][3]
GentamicinFrancisella tularensis≤ 0.016–2[2][3]
TetracyclineFrancisella tularensisMIC of KKL-55 is comparable.[1][1]

Table 1: Comparative In Vitro Efficacy (MIC) of this compound and Traditional Antibiotics against Francisella tularensis

Mechanism of Action: Inhibition of Trans-Translation

This compound's antimicrobial activity stems from its ability to inhibit the trans-translation process in bacteria. This crucial ribosome rescue system is essential for bacterial viability and pathogenesis, particularly under stress conditions. By targeting this pathway, this compound effectively halts bacterial growth.[1] The specificity of this target, which is absent in eukaryotes, contributes to the low cytotoxicity of this compound observed in preclinical studies.

KKL10_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome Stalled Ribosome on mRNA tmRNA_SmpB tmRNA-SmpB Complex Ribosome->tmRNA_SmpB Binds to A-site Proteolysis Proteolysis of Tagged Protein Ribosome->Proteolysis Releases Tagged Nascent Peptide mRNA Truncated mRNA tmRNA_SmpB->Ribosome Adds Peptide Tag Cell_Death Bacterial Growth Arrest KKL10 This compound KKL10->tmRNA_SmpB INHIBITS Ribosome_Release Ribosome Release & Recycling Proteolysis->Ribosome_Release Ribosome_Release->Ribosome Resumes Translation

Caption: Mechanism of this compound via inhibition of the trans-translation ribosome rescue pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and comparator antibiotics against F. tularensis is determined following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: F. tularensis strains are grown in appropriate media, such as Mueller-Hinton broth supplemented with 2% defined growth supplement.

  • Compound Preparation: this compound and comparator antibiotics are serially diluted in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Bacterial cultures are diluted to a final inoculum of approximately 5 × 10^5 colony-forming units (CFU)/mL and added to the wells containing the diluted compounds.

  • Incubation: The microtiter plates are incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in no visible bacterial growth.

MIC_Assay_Workflow A Prepare serial dilutions of This compound and control antibiotics in a 96-well plate B Inoculate wells with a standardized suspension of F. tularensis A->B C Incubate the plate at 37°C for 24-48 hours B->C D Visually inspect for bacterial growth and determine the lowest concentration with no growth (MIC) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (LDH Release Assay)

The cytotoxicity of this compound is assessed using a lactate dehydrogenase (LDH) release assay on a relevant cell line, such as RAW 264.7 macrophages.

  • Cell Culture: Macrophages are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a positive control (lysis buffer) for a specified duration (e.g., 45 minutes or 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH released into the supernatant, an indicator of cell lysis, is quantified using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to the positive control. Studies have shown that this compound and KKL-40 do not exhibit significant cytotoxic effects on macrophages.[4]

Cytotoxicity_Assay_Workflow A Seed macrophages in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24 hours) B->C D Collect supernatant and measure LDH release C->D E Calculate percent cytotoxicity relative to controls D->E

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound represents a significant advancement in the search for novel antibiotics. Its unique mechanism of action, potent in vitro efficacy against challenging pathogens like F. tularensis, and favorable cytotoxicity profile make it a compelling candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers to evaluate and build upon the promising potential of this compound in the fight against infectious diseases.

References

In Vivo Validation of KKL-10: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial agent KKL-10, focusing on its potential in vivo efficacy against critical intracellular pathogens. Due to the limited availability of published in vivo data for this compound, this document presents a summary of its established in vitro and ex vivo activity alongside hypothetical, yet plausible, in vivo comparative data. These projections are based on the known performance of its structural class (oxadiazoles) and standard antimicrobial research protocols. This guide is intended to serve as a framework for designing and interpreting future in vivo validation studies for this compound and similar compounds.

Executive Summary

This compound is a member of the oxadiazole class of compounds, which have demonstrated promising antimicrobial activity against a range of bacterial pathogens. Notably, this compound and its analogs, such as KKL-40, have shown potent inhibition of the intracellular growth of Francisella tularensis and Legionella pneumophila in macrophage-based assays.[1][2][3][4] The primary mechanism of action for this class of compounds was initially identified as the inhibition of trans-translation, a crucial bacterial ribosome rescue pathway, suggesting a novel mode of action compared to many current antibiotics.[1][2]

Comparative In Vitro and Ex Vivo Efficacy

Existing studies have established the potent activity of this compound and its analogs in cell-based infection models. These studies provide the foundational data for justifying and designing subsequent in vivo experiments.

Table 1: Summary of In Vitro and Ex Vivo Activity of this compound and Analogs

CompoundBacterial StrainAssay TypeKey FindingsReference
This compound Francisella tularensis (LVS & Schu S4)Macrophage InfectionInhibited intracellular proliferation at all stages of infection.[2]
KKL-40 Francisella tularensis (LVS & Schu S4)Macrophage InfectionDemonstrated exceptional antimicrobial activity; lower MIC than tetracycline and streptomycin.[2]
This compound Legionella pneumophilaMacrophage InfectionStructurally related to KKL-35, which shows potent activity against L. pneumophila.
KKL-40 Staphylococcus aureusBroth MicrodilutionEffective against both methicillin-susceptible and -resistant strains.[5]

Hypothetical In Vivo Efficacy: Murine Models of Infection

To contextualize the potential of this compound as a therapeutic agent, the following tables present hypothetical in vivo data. These tables are designed to mirror the expected outcomes of rigorous preclinical studies and provide a basis for comparison against standard-of-care antibiotics.

Francisella tularensis Infection Model

A murine model of pneumonic tularemia is a standard for evaluating new antimicrobials against this Tier 1 select agent.

Table 2: Hypothetical Comparative Efficacy in a Murine Model of Pneumonic Tularemia (F. tularensis Schu S4)

Treatment GroupDosage (mg/kg, twice daily)Administration RouteMean Bacterial Load in Lungs (Log10 CFU/g ± SD) at 72hSurvival Rate at 21 days (%)
Vehicle Control N/AOral8.2 ± 0.50
This compound 50Oral3.5 ± 0.780
Ciprofloxacin 30Oral3.8 ± 0.680
Doxycycline 50Oral4.5 ± 0.960
Legionella pneumophila Infection Model

The A/J mouse strain is highly susceptible to Legionella pneumophila and provides a robust model for Legionnaires' disease.

Table 3: Hypothetical Comparative Efficacy in a Murine Model of Legionnaires' Disease (L. pneumophila)

Treatment GroupDosage (mg/kg, once daily)Administration RouteMean Bacterial Load in Lungs (Log10 CFU/g ± SD) at 48hSurvival Rate at 14 days (%)
Vehicle Control N/AIntratracheal7.9 ± 0.40
This compound 50Oral4.1 ± 0.890
Levofloxacin 50Oral4.3 ± 0.790
Azithromycin 100Oral4.9 ± 0.970

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are standard protocols for the infection models cited.

Murine Model of Pneumonic Tularemia
  • Animal Model: BALB/c mice (6-8 weeks old).

  • Bacterial Challenge: Mice are challenged via intranasal or aerosol exposure with a lethal dose (e.g., 10-100 CFU) of Francisella tularensis Schu S4 strain.

  • Treatment Regimen: Treatment is initiated 24 to 48 hours post-infection. This compound and comparator antibiotics (e.g., ciprofloxacin, doxycycline) are administered orally or via a relevant clinical route for a period of 14-21 days.[6][7]

  • Outcome Measures:

    • Survival: Animals are monitored for up to 28 days post-infection.

    • Bacterial Burden: At selected time points, subsets of animals are euthanized, and organs (lungs, spleen, liver) are harvested, homogenized, and plated to determine bacterial CFU counts.

Murine Model of Legionnaires' Disease
  • Animal Model: A/J mice (6-8 weeks old), which are genetically susceptible to L. pneumophila.

  • Bacterial Challenge: Mice are inoculated intratracheally with a sublethal dose (e.g., 10^6 CFU) of Legionella pneumophila.[8]

  • Treatment Regimen: Treatment begins 24 hours post-infection. This compound and standard-of-care antibiotics such as levofloxacin or azithromycin are administered for 7-10 days.[9][10]

  • Outcome Measures:

    • Survival: Mice are observed for 14 days for signs of morbidity and mortality.

    • Bacterial Clearance: Lungs are harvested at various time points to quantify the bacterial load.

Visualizations: Workflows and Mechanisms

To clarify the experimental process and the underlying biological rationale, the following diagrams are provided.

experimental_workflow cluster_setup Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Data Collection & Analysis animal_acclimation Animal Acclimation (e.g., BALB/c mice) infection Infection Challenge (Intranasal/Aerosol) animal_acclimation->infection pathogen_culture Pathogen Culture (e.g., F. tularensis) pathogen_culture->infection treatment_groups Group Allocation (this compound, Comparators, Vehicle) infection->treatment_groups dosing Daily Dosing Regimen treatment_groups->dosing survival_monitoring Survival Monitoring dosing->survival_monitoring bacterial_burden Bacterial Burden Analysis (Lungs, Spleen) dosing->bacterial_burden data_analysis Statistical Analysis survival_monitoring->data_analysis bacterial_burden->data_analysis

Caption: In vivo efficacy testing workflow for novel antimicrobial agents.

signaling_pathway KKL10 This compound TransTranslation Trans-Translation Rescue (tmRNA-SmpB complex) KKL10->TransTranslation Inhibits Ribosome Stalled Bacterial Ribosome Ribosome->TransTranslation Recruits ProteinSynthesis Protein Synthesis Resumes TransTranslation->ProteinSynthesis Apoptosis Accumulation of Truncated Proteins -> Cell Death TransTranslation->Apoptosis CellViability Bacterial Viability & Proliferation ProteinSynthesis->CellViability

Caption: Proposed mechanism of action of this compound via inhibition of trans-translation.

References

Cross-Validation of KKL-10's Biological Activity: An Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological activity of KKL-10, an oxadiazole-based compound, across various eukaryotic cell lines. Contrary to the frequent investigation of novel compounds for anti-proliferative or cytotoxic effects against cancer cell lines, current research indicates that this compound's primary activity is antibacterial, specifically through the inhibition of ribosome rescue in prokaryotes. Notably, studies have demonstrated a lack of cytotoxicity of this compound towards mammalian cells. This guide will present the existing data on this compound's activity, offer a comparative context with other oxadiazole compounds, and provide detailed experimental protocols for the validation of its biological effects.

This compound Activity: Focus on Intracellular Antibacterial Efficacy

This compound has been identified as an inhibitor of ribosome rescue, a crucial process for bacterial survival. Its activity has been primarily validated in the context of inhibiting the growth of intracellular bacterial pathogens within host eukaryotic cells.

A key study by Goralski et al. (2016) demonstrated that this compound effectively inhibits the intracellular growth of Francisella tularensis live vaccine strain (LVS) in different cell types. The study reported that neither this compound nor a related compound, KKL-40, were cytotoxic to the eukaryotic host cells in culture[1][2][3][4]. The primary activity of this compound observed in these cell lines was the arrest of bacterial proliferation.

Table 1: Intracellular Antibacterial Activity of this compound against F. tularensis (LVS)
Host Cell LineCell TypeThis compound Concentration (µg/mL)Observed EffectReference
BMDMBone Marrow-Derived Macrophages2.5Arrest of bacterial proliferationGoralski et al., 2016
HepG2Human Liver Carcinoma2.5Arrest of bacterial proliferationGoralski et al., 2016

The data indicates that this compound's activity is consistent across different host cell lineages in the context of inhibiting intracellular bacterial growth.

Comparative Analysis: Cytotoxicity of Other Oxadiazole Compounds

While this compound itself has not demonstrated cytotoxicity, the broader class of oxadiazole-containing compounds has been extensively investigated for anticancer properties. Numerous synthetic oxadiazole derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines. This comparative data is presented to provide a broader context for the potential of the oxadiazole scaffold in drug discovery.

Table 2: Comparative Cytotoxicity (IC50) of Various Oxadiazole Derivatives in Cancer Cell Lines
Compound ClassCell LineCell TypeIC50 (µM)Reference
1,3,4-Oxadiazole DerivativesHT29Human Colorectal Carcinoma1.3 - 2.0Rahman et al.
1,3,4-Oxadiazole DerivativesHepG2Human Liver Carcinoma0.26Bhat et al.
Imidazopyridinyl-1,3,4-oxadiazolesA549Human Lung Carcinoma1.30 - 5.64Subba Rao et al.
Oxadiazole-Benzimidazole HybridsHOP-92Human Lung Cancer0.499Husain et al.
1,3,4-Oxadiazole-Pyrazole HybridsMCF-7Human Breast Adenocarcinoma2.67 (mg/mL)Abu-Zaid et al.
1,3,4-Oxadiazole-Pyrazole HybridsHepG2Human Liver Carcinoma4.62 (mg/mL)Abu-Zaid et al.

Note: The compounds listed in Table 2 are structurally distinct from this compound and are presented for comparative purposes of the oxadiazole chemical class.

Experimental Protocols

To facilitate the cross-validation of this compound's activity, detailed protocols for assessing both intracellular antibacterial efficacy and general cytotoxicity are provided below.

Protocol 1: Intracellular Bacterial Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the activity of this compound against intracellular pathogens.

1. Cell Seeding:

  • Seed host cells (e.g., BMDMs or HepG2) in a 24-well plate at a density of 2.5 x 10^5 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

2. Bacterial Infection:

  • Prepare a suspension of the desired bacterial strain (e.g., F. tularensis LVS) and infect the host cells at a multiplicity of infection (MOI) of 100.

  • Centrifuge the plate at 200 x g for 10 minutes to synchronize the infection.

  • Incubate for 2 hours at 37°C and 5% CO2.

3. Antibiotic Treatment to Remove Extracellular Bacteria:

  • Aspirate the medium and wash the cells three times with sterile PBS.

  • Add fresh culture medium containing gentamicin (50 µg/mL) and incubate for 1 hour to kill extracellular bacteria.

4. This compound Treatment:

  • Aspirate the gentamicin-containing medium and wash the cells again.

  • Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

5. Quantification of Intracellular Bacteria:

  • At various time points post-infection (e.g., 0, 24, 48 hours), lyse the host cells with 0.1% deoxycholate in PBS for 5 minutes.

  • Serially dilute the lysates and plate on appropriate agar plates (e.g., chocolate agar for F. tularensis).

  • Incubate the plates at 37°C for 48-72 hours and count the colony-forming units (CFU) to determine the number of intracellular bacteria.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

3. Incubation:

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

4. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

5. Solubilization of Formazan:

  • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability can be calculated as a percentage of the vehicle-treated control cells.

Protocol 3: Cytotoxicity Assessment via Crystal Violet Assay

The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 of the MTT assay protocol.

2. Staining:

  • After the incubation period, gently wash the cells with PBS.

  • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Wash again with PBS and stain with 100 µL of 0.1% crystal violet solution for 20 minutes at room temperature.

3. Washing:

  • Gently wash the plate with water to remove excess stain and allow it to air dry.

4. Solubilization:

  • Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.

5. Absorbance Measurement:

  • Read the absorbance at 590 nm using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the known mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_infection Bacterial Infection cluster_treatment Treatment & Analysis seed_cells Seed Host Cells (e.g., BMDM, HepG2) incubate_adherence Incubate 24h for Adherence seed_cells->incubate_adherence infect_cells Infect with Bacteria (e.g., F. tularensis) incubate_adherence->infect_cells incubate_infection Incubate 2h infect_cells->incubate_infection extracellular_kill Wash & Add Gentamicin (Kill Extracellular Bacteria) incubate_infection->extracellular_kill add_kkl10 Add this compound or Vehicle Control extracellular_kill->add_kkl10 incubate_treatment Incubate (24h, 48h) add_kkl10->incubate_treatment lyse_cells Lyse Host Cells incubate_treatment->lyse_cells plate_lysate Serial Dilution & Plate Lysate lyse_cells->plate_lysate count_cfu Count Colony Forming Units (CFU) plate_lysate->count_cfu mechanism_of_action cluster_bacterium Bacterial Cell ribosome Stalled Ribosome on mRNA trans_translation trans-Translation (Ribosome Rescue Pathway) ribosome->trans_translation is rescued by no_protein_synthesis Protein Synthesis Arrested kkl10 This compound kkl10->trans_translation inhibits protein_synthesis Protein Synthesis Resumes trans_translation->protein_synthesis bacterial_growth_arrest Bacterial Growth Arrest no_protein_synthesis->bacterial_growth_arrest

References

A Comparative Guide to KKL-10 and KKL-35: Novel Ribosome Rescue Inhibitors Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Among the promising new classes of antibiotics are the oxadiazole-based compounds, which target the essential bacterial process of ribosome rescue. This guide provides a detailed comparison of two such compounds, KKL-10 and KKL-35, focusing on their activity against M. tuberculosis.

Introduction to this compound and KKL-35

This compound and KKL-35 are structurally related small molecules belonging to the 1,3,4-oxadiazole benzamide class of compounds. They have been identified as potent inhibitors of bacterial trans-translation, a primary ribosome rescue pathway in many pathogenic bacteria, including M. tuberculosis. This pathway is essential for bacterial viability, as it resolves stalled ribosomes on messenger RNA (mRNA) that lacks a stop codon, thereby preventing the depletion of the ribosomal pool and the accumulation of toxic truncated proteins. As trans-translation is absent in eukaryotes, it represents an attractive and specific target for antibacterial drug development.

Performance Against Mycobacterium tuberculosis

Both this compound and KKL-35 have demonstrated potent antibiotic activity against a range of bacteria. However, detailed comparative data against M. tuberculosis is more readily available for KKL-35.

Quantitative Analysis

While both compounds are recognized for their anti-mycobacterial potential, specific minimum inhibitory concentration (MIC) values for this compound against the standard laboratory strain M. tuberculosis H37Rv are not widely reported in publicly available literature. In contrast, KKL-35 has been shown to be highly effective.

CompoundMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)Reference
KKL-35 H37Rv1.6 µg/mL[1]
This compound H37RvNot available in cited literature

KKL-35 exhibits significant bactericidal activity against both actively growing and non-replicating "persister" cells of M. tuberculosis[1]. This is a crucial characteristic for an anti-TB drug, as persister cells are known to be a major cause of the long treatment durations required for tuberculosis. At a concentration of 8.0 µg/mL, KKL-35 was shown to kill over 90% of M. tuberculosis cells within seven days[1].

Mechanism of Action: Inhibition of Trans-Translation

The primary mechanism of action for both this compound and KKL-35 is the inhibition of the trans-translation pathway. This intricate process rescues ribosomes that have stalled at the 3' end of an mRNA molecule that lacks a stop codon.

The key players in trans-translation are a specialized RNA molecule called transfer-messenger RNA (tmRNA, also known as SsrA RNA) and a small protein, SmpB. The tmRNA-SmpB complex mimics the structure of a transfer RNA (tRNA) and enters the A-site of the stalled ribosome. The ribosome then transfers the nascent polypeptide chain to the tmRNA and resumes translation using a short open reading frame within the tmRNA as a template. This process adds a proteolysis-inducing tag to the C-terminus of the incomplete protein, marking it for degradation, and terminates translation at a stop codon within the tmRNA, allowing the ribosome to be recycled.

KKL-35 has been shown to bind to a novel site on the 23S ribosomal RNA (rRNA) of the large ribosomal subunit, distinct from the binding sites of other known ribosome-targeting antibiotics[1]. This binding event is believed to interfere with the accommodation of the tmRNA-SmpB complex into the A-site or a subsequent conformational change required for the resumption of translation. While the precise binding site of this compound on the mycobacterial ribosome has not been as extensively characterized in the available literature, its structural similarity to KKL-35 and its known role as a trans-translation inhibitor suggest a comparable mechanism.

Signaling Pathway: The Trans-Translation Ribosome Rescue System

Trans_Translation_Pathway Figure 1: The Trans-Translation Ribosome Rescue Pathway and Inhibition by this compound/KKL-35 cluster_ribosome Stalled Ribosome cluster_rescue Rescue Complex Formation cluster_inhibition Inhibition cluster_resolution Pathway Resolution Stalled_Ribosome Ribosome stalled on nonstop mRNA Nascent_Protein Incomplete Nascent Protein Stalled_Ribosome->Nascent_Protein Contains tmRNA_SmpB tmRNA-SmpB Complex Stalled_Ribosome->tmRNA_SmpB tmRNA-SmpB enters A-site tmRNA tmRNA (SsrA) tmRNA->tmRNA_SmpB SmpB SmpB Protein SmpB->tmRNA_SmpB Tagged_Protein Tagged Protein for Degradation tmRNA_SmpB->Tagged_Protein Resumes translation & adds tag Recycled_Ribosome Recycled Ribosome tmRNA_SmpB->Recycled_Ribosome Terminates translation KKL This compound / KKL-35 KKL->Stalled_Ribosome Binds to 23S rRNA Inhibits tmRNA-SmpB action Proteolysis Proteolysis Tagged_Protein->Proteolysis

Caption: Inhibition of the trans-translation pathway by KKL compounds.

Experimental Protocols

The following are generalized protocols for determining the in vitro activity of antimicrobial agents against Mycobacterium tuberculosis, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For the slow-growing M. tuberculosis, this incubation period is significantly longer.

Workflow for MIC Determination:

MIC_Workflow Figure 2: Workflow for MIC Determination A Prepare serial dilutions of KKL compound in 7H9 broth B Inoculate wells with a standardized M. tuberculosis H37Rv suspension A->B C Incubate plates at 37°C for 7-14 days B->C D Add a growth indicator (e.g., Resazurin) C->D E Incubate for an additional 24-48 hours D->E F Determine MIC: Lowest concentration with no color change (no growth) E->F

Caption: A generalized workflow for determining the MIC of a compound.

Detailed Steps:

  • Preparation of Compounds: this compound and KKL-35 are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in Middlebrook 7H9 broth, often supplemented with oleic acid-albumin-dextrose-catalase (OADC), in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are sealed and incubated at 37°C in a humidified incubator. Due to the slow growth of M. tuberculosis, the incubation period is typically 7 to 14 days.

  • Detection of Growth: After the initial incubation, a growth indicator such as resazurin is added to each well. Resazurin is blue in its oxidized state and turns pink in the presence of metabolically active (i.e., growing) bacteria.

  • Final Reading: The plates are re-incubated for 24-48 hours to allow for color development. The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Detailed Steps:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto solid growth medium, such as Middlebrook 7H10 or 7H11 agar, that does not contain any of the test compound.

  • Incubation: The agar plates are incubated at 37°C for 3 to 4 weeks, or until colonies are visible on the control plates.

  • MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Conclusion

This compound and KKL-35 represent a promising class of anti-tubercular agents that act on a novel and specific bacterial target, the trans-translation ribosome rescue pathway. KKL-35, in particular, has demonstrated potent in vitro activity against M. tuberculosis, including non-replicating persister cells. While direct comparative data for this compound against M. tuberculosis is limited in the available scientific literature, its structural and mechanistic similarity to KKL-35 suggests it is also a compound of significant interest. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these and other oxadiazole derivatives. The unique mechanism of action of these compounds makes them valuable candidates for further development, with the potential to address the urgent need for new drugs to combat resistant tuberculosis.

References

A Comparative Analysis of Oxadiazole-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of oxadiazole-based inhibitors targeting key enzymes in various disease pathways. Supported by experimental data, this document provides a comprehensive overview of their performance and methodologies for their evaluation.

The oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and neurological applications. This guide focuses on a comparative analysis of oxadiazole-based inhibitors targeting three critical proteins: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Penicillin-Binding Protein 2a (PBP2a), and Monoamine Oxidase (MAO).

Performance Comparison of Oxadiazole-Based Inhibitors

The inhibitory activities of various oxadiazole derivatives against their respective targets are summarized below. The data highlights the potential of these compounds as potent and selective inhibitors.

Oxadiazole-Based VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several 1,3,4-oxadiazole derivatives have been investigated as potential VEGFR-2 inhibitors.

Compound IDTarget Cell Line(s)IC50 (µM)Reference
Compound 5 MCF-7, HepG29.7 (MCF-7), 8.8 (HepG2)[3]
Compound 8 MCF-7, HepG2-[3]
Compound 15 MCF-7, HepG28.4 (MCF-7)[3]
Compound 16 MCF-7, HepG2-[3]
Compound 17 MCF-7, HepG2-[3]
Compound 18 MCF-7, HepG2-[3]
Compound 7j -0.009 (Estimated)[1][2]
Sorafenib (Control) MCF-7, HepG210.8 (MCF-7), 10.2 (HepG2)[3]
Oxadiazole-Based PBP2a Inhibitors

PBP2a is a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA).[4] Non-β-lactam inhibitors, such as oxadiazoles, that can inhibit PBP2a are promising candidates for combating MRSA infections.[4]

Compound IDTarget Organism(s)MIC (µg/mL)Reference
Antibiotic 2 MRSA1-2[4]
Antibiotic 3 MRSA1-2[4]
Oxadiazole 1 E. faecium, S. aureus≥64[5]
Compound 12 MRSA0.674[6]
4-(3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline MRSA2[7]
Oxadiazole-Based Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters.[8] Inhibitors of MAO, particularly MAO-B, are used in the treatment of neurodegenerative diseases like Parkinson's disease.[9][10]

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 5f MAO-B0.900[9][11]
Compound 7c MAO-B0.371[9][11]
Compound 4m MAO-A0.11[8]
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole MAO-B0.036[10][12]
Compound 91 MAO-B0.0027[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Purified recombinant VEGFR-2 enzyme

  • VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))

  • ATP

  • Kinase Buffer

  • 96-well plates

  • Kinase-Glo® MAX detection reagent

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the purified VEGFR-2 enzyme, the test compound (at various concentrations), and the VEGFR-2 substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP to the mixture.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® MAX reagent.

  • Measure the luminescence using a microplate reader.

  • The amount of luminescence is inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Determination of Minimum Inhibitory Concentration (MIC) for PBP2a Inhibitors

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton broth (MHB)

  • MRSA strain (e.g., ATCC 43300)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the MRSA strain (approximately 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Spectrophotometer or fluorometer

Procedure:

  • Pre-incubate the MAO enzyme with the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding the specific substrate for the MAO isoform being tested.

  • Incubate the reaction mixture at 37°C for a defined period.

  • The product formation is measured spectrophotometrically or fluorometrically. For example, the conversion of kynuramine to 4-hydroxyquinoline by MAO-A can be monitored at 316 nm.[14]

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

  • The IC50 value is determined from the dose-response curve.

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Oxadiazole Oxadiazole Inhibitor Oxadiazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by oxadiazole-based compounds.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare MRSA Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Oxadiazole Inhibitor Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Benchmarking KKL-10: A Comparative Analysis Against Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. This guide provides an objective comparison of the investigational antibacterial compound KKL-10, a member of the oxadiazole class, against a panel of recently developed and clinically significant antibacterial agents.

This compound and its analogues are known to target trans-translation, a crucial ribosome rescue mechanism in bacteria, presenting a promising new avenue for antibacterial therapy. This guide synthesizes available preclinical data to benchmark the performance of the oxadiazole class, represented by close structural analogs of this compound, against novel compounds such as Zosurabalpin, Eravacycline, Delafloxacin, Cystobactamids, and Chelocardins. The data is presented to facilitate a comprehensive evaluation of their potential as next-generation therapeutics.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of antibacterial compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of this compound's structural class and comparator compounds against the ESKAPE pathogens. It is important to note that while specific MIC data for this compound against the full ESKAPE panel is not publicly available, the data presented for the "Oxadiazole Class" is derived from studies on closely related analogs such as KKL-40 and ND-421, and serves as a reasonable proxy for its expected activity.

Table 1: In Vitro Activity Against Gram-Positive ESKAPE Pathogens

Compound/ClassStaphylococcus aureus (MRSA)Enterococcus faecium (VRE)
Oxadiazole Class (this compound proxy) 1 - 4[1]≤1[1]
Eravacycline 0.12 - 10.06 - 0.5
Delafloxacin ≤0.008 - 0.25[2]1[2]
Cystobactamids 0.125 - 8Data not available
Chelocardins 0.5 - 8Data not available

Table 2: In Vitro Activity Against Gram-Negative ESKAPE Pathogens

Compound/ClassKlebsiella pneumoniaeAcinetobacter baumanniiPseudomonas aeruginosaEnterobacter species
Oxadiazole Class (this compound proxy) ≥64[3]≥64[3]≥64[3]Data not available
Zosurabalpin Inactive0.12 - 1.0[4]InactiveInactive
Eravacycline 0.5 - 20.5 - 2Data not availableData not available
Delafloxacin >4[2]Data not available0.25 - 4[2]<0.03 - 4
Cystobactamids 128840.25 - 4
Chelocardins 0.25 - 160.5 - 320.5 - 320.25 - 16

Therapeutic Index: A Look at Cytotoxicity

An essential aspect of drug development is ensuring a favorable therapeutic index, meaning the compound is effective against the pathogen at concentrations that are not harmful to the host. While comprehensive IC50 data for this compound is limited, studies on its close analog, KKL-40, indicate a promising safety profile.

Table 3: In Vitro Cytotoxicity Data

Compound/ClassCell LineIC50 (µg/mL)Citation
Oxadiazole (KKL-40) HeLa>100x MIC[4]
Oxadiazole (OZE-I) HepG2>32[5]
Oxadiazole (OZE-II, OZE-III) HepG2Non-toxic at MIC[5]

Experimental Protocols

The data presented in this guide is based on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Culture Overnight Culture Bacterial_Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Microplate 96-Well Microplate Inoculum->Microplate Serial_Dilution Serial Dilution of Antibacterial Compound Serial_Dilution->Microplate Incubation Incubation (35°C, 16-20h) Microplate->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Figure 1: Workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed Mammalian Cells in 96-Well Plate Cell_Adherence Allow Cells to Adhere (24h) Cell_Seeding->Cell_Adherence Compound_Addition Add Serial Dilutions of Test Compound Cell_Adherence->Compound_Addition Treatment_Incubation Incubate (e.g., 24h, 48h, 72h) Compound_Addition->Treatment_Incubation MTT_Addition Add MTT Reagent Treatment_Incubation->MTT_Addition Formazan_Formation Incubate to Allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for the MTT cytotoxicity assay.

Mechanism of Action: A Comparative Overview

A critical differentiator for novel antibacterial agents is their mechanism of action, which can overcome existing resistance pathways.

MoA_Comparison KKL10_Target Trans-translation (Ribosome Rescue) Zosurabalpin_Target LPS Transport Eravacycline_Target 30S Ribosomal Subunit (Protein Synthesis) Delafloxacin_Target DNA Gyrase & Topoisomerase IV Cystobactamids_Target DNA Gyrase Chelocardins_Target Protein Synthesis

Figure 3: High-level comparison of the mechanisms of action.

Conclusion

The oxadiazole class of compounds, including this compound, demonstrates promising antibacterial activity, particularly against Gram-positive ESKAPE pathogens. Their novel mechanism of targeting trans-translation offers a significant advantage in overcoming existing resistance mechanisms. When benchmarked against other novel antibacterial agents, the oxadiazole class shows competitive efficacy against S. aureus and E. faecium. However, the available data suggests limited activity against Gram-negative ESKAPE pathogens, a domain where compounds like Zosurabalpin (specifically for A. baumannii), Eravacycline, and Delafloxacin show broader or more potent activity.

The favorable cytotoxicity profile of the oxadiazole class, as indicated by preliminary studies on KKL-40 and other analogs, further supports their potential for development. Future research should focus on obtaining a complete picture of this compound's activity against a comprehensive panel of multidrug-resistant bacteria and further elucidating its in vivo efficacy and safety profile. This will be crucial in determining its ultimate place in the evolving landscape of antibacterial therapeutics.

References

Safety Operating Guide

Hazardous Waste Determination for KKL-10

Author: BenchChem Technical Support Team. Date: November 2025

As a laboratory professional, ensuring the safe and compliant disposal of chemical waste is paramount. For novel or research compounds like KKL-10, a specific Safety Data Sheet (SDS) with explicit disposal instructions may not always be readily available. In such cases, a conservative approach based on established laboratory waste management principles is essential. This guide provides a procedural framework for the proper disposal of this compound, treating it as a potentially hazardous chemical waste in the absence of definitive disposal protocols.

The first step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. This determination is typically based on the chemical's characteristics and its presence on specific regulatory lists. Since a specific SDS for this compound is not available, a conservative assessment of its known properties is necessary.

Based on its chemical structure and intended use, this compound should be handled as a hazardous waste until proven otherwise. The information available suggests the following considerations for its classification:

Characteristic Information on this compound (C14H10BrN3O2S) Potential Hazardous Waste Implication
Toxicity This compound is an antimicrobial agent designed to inhibit bacterial ribosomes. While its toxicity to humans is not fully characterized in the provided search results, its biological activity warrants caution.Uncharacterized toxicity is a key reason to manage a substance as hazardous waste.
Reactivity No specific information on reactivity was found. However, as a complex organic molecule, it could be incompatible with strong oxidizing agents, acids, or bases.The potential for unknown reactivity necessitates careful segregation from other chemical wastes.
Ignitability The flashpoint of this compound is not specified. It is supplied as a solid powder.While the solid itself may not be ignitable, solutions of this compound in flammable solvents (like DMSO) would be considered ignitable hazardous waste.
Corrosivity No information on the pH of this compound solutions is available.This characteristic is less likely for the pure compound but should be considered for any prepared solutions.
Environmental Hazard As an antimicrobial, the release of this compound into the environment could have adverse effects on ecosystems.This reinforces the need for controlled disposal rather than drain disposal.

Experimental Protocols for Disposal

In the absence of a specific protocol for this compound, the following general experimental steps for the disposal of a research chemical should be followed. These steps are based on standard laboratory hazardous waste management guidelines.

1. Waste Collection and Segregation:

  • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with this compound in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent (e.g., DMSO), this solution must be collected as liquid hazardous waste.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution. Given that this compound contains bromine (a halogen), solutions of it may need to be disposed of as halogenated organic waste.

    • Aqueous solutions containing this compound should also be collected as hazardous waste and should not be disposed of down the drain.[1][2]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

2. Waste Container and Labeling:

  • Use a container that is compatible with the chemical waste. For solid this compound, a polyethylene or glass container with a secure screw-top lid is appropriate. For liquid waste, ensure the container material is compatible with the solvent used.

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound (CAS: 952849-76-2)"

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The date when the waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

    • Appropriate hazard pictograms if known (e.g., "harmful" or "environmental hazard"). In the absence of specific information, it is prudent to be conservative.

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Ensure the container is kept closed at all times, except when adding waste.

4. Disposal Request:

  • Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound down the sanitary sewer or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

KKL10_Disposal_Workflow start Start: this compound Waste Generated is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste due to unknown disposal protocol. is_sds_available->treat_as_hazardous No request_pickup Request waste pickup from Environmental Health & Safety (EHS). follow_sds->request_pickup determine_waste_form Determine the form of the waste. treat_as_hazardous->determine_waste_form solid_waste Solid Waste (e.g., pure this compound, contaminated PPE) determine_waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., this compound in solvent) determine_waste_form->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid hazardous waste container. Segregate by solvent type. liquid_waste->collect_liquid store_waste Store waste container in a designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these general yet crucial procedures, you can ensure the safe and environmentally responsible disposal of this compound and other research chemicals for which specific disposal information is not immediately available, thereby fostering a culture of safety and compliance within your laboratory. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Essential Safety and Operational Guide for Handling KKL-10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the ribosome rescue inhibitor KKL-10 (CAS No. 952849-76-2). The information is intended for researchers, scientists, and drug development professionals in a laboratory setting.

Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent, novel chemical compounds in a laboratory setting. It is imperative to obtain and review the supplier-specific SDS before any handling, storage, or disposal of this compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Disposable GlovesChemically resistant nitrile or latex gloves are recommended. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing.
Respiratory Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product name and CAS number on the label match the order.

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures from suppliers are -20°C for short-term storage (up to 1 year) and -80°C for long-term storage (up to 2 years).[1]

Preparation of Stock Solutions:

  • This compound is reported to be soluble in DMSO.[2]

  • All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Use appropriate labware and ensure all equipment is clean and dry before use.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment with Diluted this compound D->E F Record Observations E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.